Technical Guide: Safety and Handling of Ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate
Executive Summary & Chemical Identity[1][2] Ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate is a tricyclic heteroaromatic ester, structurally classified as a derivative of -carboline (1-azacarbazole) . It serves as a crit...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Identity[1][2]
Ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate is a tricyclic heteroaromatic ester, structurally classified as a derivative of
-carboline (1-azacarbazole) . It serves as a critical intermediate in the synthesis of bioactive molecules, particularly DNA intercalators and kinase inhibitors (e.g., Haspin kinase, topoisomerase II).
Due to its structural relationship with
-carbolines—a class of compounds known for potential mutagenic and carcinogenic properties (often formed in organic pyrolysis)—this compound must be handled with high-containment precautions exceeding those of standard organic esters.
Chemical Identification Table
Parameter
Detail
Chemical Name
Ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate
CAS Number
1105196-14-2 (Research Grade)
Molecular Formula
Molecular Weight
240.26 g/mol
Structural Core
-Carboline (Pyrido[2,3-b]indole isomer)
Physical State
Solid (Typically yellow to brownish powder)
Solubility
Soluble in DMSO, DMF, chlorinated solvents (); sparingly soluble in water.[1][2]
Hazard Identification & Risk Assessment
Core Toxicological Profile
While specific toxicological data for this ester may be limited in public databases, structure-activity relationship (SAR) analysis necessitates a conservative safety approach based on the parent scaffold.
Genotoxicity/Carcinogenicity: The parent
-carboline (2-amino--carboline) is a known mutagen and suspected human carcinogen (IARC Group 2B). The planar tricyclic structure facilitates DNA intercalation. Treat this ester as a potential mutagen.
Acute Toxicity: Likely harmful if swallowed or inhaled.
Understanding the synthesis provides insight into potential impurities and reactivity hazards. The compound is typically synthesized via the Vilsmeier-Haack approach or cyclization of amino-quinolines.
Synthesis Pathway Risks
Precursors: Often derived from 2-chloro-3-formylquinoline and glycine ethyl ester .
Reagents: Synthesis may involve Phosphorus Oxychloride (
) and DMF .[3][4] Residual traces of these are corrosive and toxic.
Stability: The ester bond at the C2 position is susceptible to hydrolysis under strong basic or acidic conditions, converting the molecule to the corresponding carboxylic acid (which may have different solubility/toxicity profiles).
Storage Conditions
Temperature: Store at -20°C (long term) or 2-8°C (short term).
Atmosphere: Hygroscopic; store under Argon or Nitrogen .
Container: Amber glass vials to protect from light-induced degradation (common in heterocycles).
Emergency Response Procedures
In the event of exposure or release, immediate action is required. The tricyclic nature suggests high lipid solubility, increasing the risk of dermal absorption.
Figure 2: Emergency response decision tree for exposure and spill management.
References
PubChem. (n.d.). 1H-Pyrrolo[2,3-b]quinoline | C11H8N2. National Library of Medicine. Retrieved from [Link]
California OEHHA. (1990). Chemical Database: Amino-alpha-carboline (Carcinogenicity). Retrieved from [Link]
Royal Society of Chemistry. (2012). Synthesis of pyrrolo[2,3-b]quinoline derivatives. ResearchGate. Retrieved from [Link](Note: General reference for scaffold synthesis).
Application Note: Optimized Synthetic Strategies for Ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate
Executive Summary This application note details the optimized synthesis of ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate , a privileged tricyclic scaffold exhibiting significant DNA intercalation properties and antivira...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the optimized synthesis of ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate , a privileged tricyclic scaffold exhibiting significant DNA intercalation properties and antiviral potential. The protocol utilizes a convergent synthetic route starting from acetanilide, proceeding through a Vilsmeier-Haack formylation to the key intermediate 2-chloro-3-formylquinoline , followed by a base-mediated cyclocondensation with ethyl glycinate.
This guide prioritizes reproducibility and scalability , providing critical control points (CCPs) and mechanistic insights to ensure high purity (>98%) and yield.
Retrosynthetic Analysis & Strategy
The construction of the pyrrolo[2,3-b]quinoline core relies on the "Meth-Cohn" quinoline synthesis followed by an annulation strategy.
logical Disconnection
C2-N1 Disconnection: The pyrrole ring is formed via a double condensation event.
Precursors: The strategy disconnects the target into two commercially available/accessible units:
Alternative: If no precipitate forms, extract with Ethyl Acetate (3x), wash with brine, dry over
, and concentrate.
Purification: Recrystallize from Ethanol or purify via flash column chromatography (
, Gradient: 10% 40% EtOAc in Hexanes).
Yield: 60–75% | Appearance: Yellow/Orange solid.
Mechanistic Pathway
Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a specific sequence:
Imine formation/Aldol Dehydration.
Figure 2: Mechanistic cascade. Note that the acidity of the methylene protons in ethyl glycinate is enhanced by the ester group, facilitating Step 3.
Characterization Data (Expected)
Technique
Diagnostic Signal
Structural Assignment
1H NMR
12.5–13.0 ppm (br s, 1H)
Pyrrole NH (Exchangeable)
1H NMR
8.5–9.0 ppm (s, 1H)
Quinoline C4-H (Deshielded)
1H NMR
4.3 ppm (q), 1.3 ppm (t)
Ethyl ester
IR
1690–1710
Ester C=O stretch
IR
3200–3400
N-H stretch
Troubleshooting & Optimization
Issue: Low Yield / Incomplete Cyclization
Cause: Moisture in DMF inhibits the base strength or hydrolyzes the ester.
Solution: Use fresh, anhydrous DMF and increase
to 4.0 equivalents.
Alternative: Switch to
(3 eq) in Ethanol at reflux. This is a milder condition but may require longer reaction times (12–16 h).
Issue: Hydrolysis of Ester
Symptom: Formation of carboxylic acid (highly polar spot on TLC).
Cause: Presence of water during the high-temperature cyclization.
Solution: Ensure the quench is performed after cooling. Do not use NaOH for neutralization; water wash is sufficient.
Issue: N-Alkylation Side Products
Symptom: Multiple spots on TLC.
Cause: If the temperature is too high (>140°C), the pyrrole nitrogen may react with electrophiles or decompose.
Solution: Strictly control oil bath temperature to 105°C.
Safety & Compliance
POCl3: Highly corrosive and reacts violently with water. All Vilsmeier-Haack reactions must be performed in a fume hood.
Quinoline Derivatives: Many are DNA intercalators and should be treated as potential mutagens. Wear double nitrile gloves.
Waste: Halogenated organic waste (from
reaction) must be segregated.
References
Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[6][7] Part 1. The Vilsmeier–Haack Breakdown of Acetanilides. Tetrahedron Letters, 19(23), 2045–2048.
Meth-Cohn, O. (1993). The Synthesis of Pyridines, Quinolines, and Other Related Systems by the Vilsmeier and the Reverse Vilsmeier Method. Heterocycles, 35(1), 539-557.
Muscia, G. C., et al. (2008). Synthesis of novel pyrrolo[2,3-b]quinoline derivatives with potential antiparasitic activity. Journal of Heterocyclic Chemistry, 45(3), 653-659.
BenchChem. (2025). Vilsmeier-Haack Synthesis of 2-Chloro-3-formyl Quinoline: Protocols and Troubleshooting.
The Strategic Application of Ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate in the Synthesis of Next-Generation Kinase Inhibitors
Introduction: The Privileged Scaffold in Kinase-Directed Drug Discovery The 1H-pyrrolo[2,3-b]quinoline core is a privileged heterocyclic scaffold in medicinal chemistry, particularly in the design of kinase inhibitors. I...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Privileged Scaffold in Kinase-Directed Drug Discovery
The 1H-pyrrolo[2,3-b]quinoline core is a privileged heterocyclic scaffold in medicinal chemistry, particularly in the design of kinase inhibitors. Its rigid, planar structure, combined with strategically positioned hydrogen bond donors and acceptors, allows for potent and selective interactions within the ATP-binding pocket of various protein kinases. Ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate serves as a versatile and crucial starting material for the elaboration of this core into a diverse library of kinase inhibitors targeting a range of human diseases, most notably cancer. This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the utilization of this key intermediate in the synthesis of kinase inhibitors, complete with detailed protocols and mechanistic insights.
The fusion of a pyrrole and a quinoline ring system creates a unique electronic and steric environment that can be exploited for specific kinase targeting. The pyrrole nitrogen can act as a hydrogen bond donor, while the quinoline nitrogen can serve as a hydrogen bond acceptor, mimicking the hinge-binding interactions of ATP. The 2-carboxylate ester functionality provides a convenient handle for further chemical modifications, allowing for the introduction of various side chains to probe different regions of the kinase active site and to modulate physicochemical properties such as solubility and cell permeability.
Kinase Targets and Therapeutic Opportunities
Derivatives of the 1H-pyrrolo[2,3-b]quinoline and the closely related 1H-pyrrolo[2,3-b]pyridine scaffolds have shown potent inhibitory activity against a variety of protein kinases implicated in cancer and other diseases.[1][2][3][4][5][6][7][8][9] These include:
Cyclin-Dependent Kinases (CDKs): Essential regulators of the cell cycle, CDKs are attractive targets for cancer therapy.[5][6][8][9]
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a key driver in various cancers, making FGFR inhibitors a promising class of therapeutics.[2][7]
Vascular Endothelial Growth Factor Receptors (VEGFRs): Critical for angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[10][11][12][13]
RAF Kinases: Key components of the MAPK/ERK signaling pathway, which is frequently mutated in cancer.
PI3K-related Kinases (PIKKs): Including mTOR and ATM, which are central regulators of cell growth, proliferation, and DNA damage response.
Traf2 and Nck-interacting Kinase (TNIK): Implicated in Wnt signaling and colorectal cancer.[4]
Cell Division Cycle 7 (Cdc7) Kinase: A key regulator of DNA replication initiation.[1]
Ribosomal S6 Kinase 2 (RSK2): Involved in cell growth, proliferation, and survival.[3]
Haspin Kinase: A serine/threonine kinase that plays a crucial role in mitosis.[14][15][16]
The development of inhibitors based on the 1H-pyrrolo[2,3-b]quinoline scaffold for these targets holds significant promise for the treatment of various solid and hematological malignancies.
Synthetic Strategy Overview: From Core to Candidate
The general synthetic strategy for elaborating ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate into potent kinase inhibitors typically involves a two-stage process:
Core Modification: This stage focuses on the derivatization of the quinoline ring, often through nucleophilic aromatic substitution or cross-coupling reactions to introduce substituents that can interact with the solvent-exposed region of the kinase active site.
Side-Chain Elaboration: This stage involves the modification of the 2-carboxylate group, typically by hydrolysis to the corresponding carboxylic acid followed by amide coupling to introduce a diverse range of side chains. These side chains can be designed to interact with specific pockets within the kinase active site, thereby enhancing potency and selectivity.
Caption: General synthetic workflow for kinase inhibitor synthesis.
Detailed Protocols
Protocol 1: Hydrolysis of Ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate to the Carboxylic Acid
Rationale: The conversion of the ethyl ester to the corresponding carboxylic acid is a critical step that enables subsequent amide coupling reactions. This hydrolysis is typically achieved under basic conditions.
Materials:
Ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate
Ethanol (EtOH)
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
Water (H₂O)
Hydrochloric acid (HCl), 1 M solution
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Rotary evaporator
Magnetic stirrer and stir bar
pH paper or pH meter
Procedure:
Dissolve ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., a 2:1 or 3:1 v/v ratio).
Add a solution of NaOH (2.0-3.0 eq) or LiOH (2.0-3.0 eq) in water to the reaction mixture.
Stir the mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
Dilute the remaining aqueous solution with water and wash with an organic solvent like DCM or EtOAc to remove any unreacted starting material or non-polar impurities.
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of 1 M HCl. A precipitate of the carboxylic acid should form.
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 1H-pyrrolo[2,3-b]quinoline-2-carboxylic acid.
Protocol 2: Amide Coupling to Synthesize 1H-pyrrolo[2,3-b]quinoline-2-carboxamides
Rationale: Amide bond formation is a cornerstone of medicinal chemistry. This protocol utilizes a standard peptide coupling reagent to link the 1H-pyrrolo[2,3-b]quinoline-2-carboxylic acid with a primary or secondary amine, introducing a key element of diversity for structure-activity relationship (SAR) studies.
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Procedure:
Dissolve 1H-pyrrolo[2,3-b]quinoline-2-carboxylic acid (1.0 eq) in anhydrous DMF or DCM.
Add the desired amine (1.1-1.2 eq), followed by the coupling reagent (HATU or HBTU, 1.1-1.2 eq) and the base (DIPEA or TEA, 2.0-3.0 eq).
Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction by TLC.
Upon completion, dilute the reaction mixture with an organic solvent like EtOAc or DCM.
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to obtain the desired 1H-pyrrolo[2,3-b]quinoline-2-carboxamide.
Caption: Amide coupling reaction schematic.
Protocol 3: Suzuki Cross-Coupling for C4-Arylation (Conceptual Protocol)
Rationale: The introduction of aryl or heteroaryl groups at the C4 position of the quinoline ring can significantly impact kinase selectivity and potency. This conceptual protocol is based on well-established Suzuki coupling reactions on similar heterocyclic systems. It assumes the presence of a suitable leaving group (e.g., a halogen) at the C4 position, which would need to be introduced in a separate step.
Solvent system (e.g., 1,4-dioxane/water, DMF, or toluene)
Inert atmosphere (Nitrogen or Argon)
Procedure:
To a reaction vessel, add the 4-halo-1H-pyrrolo[2,3-b]quinoline derivative (1.0 eq), the aryl/heteroaryl boronic acid/ester (1.2-1.5 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).
Degas the solvent system (e.g., by bubbling with nitrogen or argon for 15-20 minutes) and add it to the reaction vessel.
Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80 °C to 120 °C. Monitor the reaction by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent.
Filter the mixture through a pad of celite to remove the palladium catalyst.
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to obtain the C4-arylated product.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for the 1H-pyrrolo[2,3-b]quinoline-2-carboxylate series is emerging, valuable insights can be drawn from the closely related 1H-pyrrolo[2,3-b]pyridine scaffold.
The Pyrrolo-Pyridine/Quinoline Core: This core structure is crucial for establishing key hydrogen bonding interactions with the hinge region of the kinase active site.
The 2-Carboxamide Group: The amide NH often acts as a hydrogen bond donor. The substituent on the amide nitrogen (the "R" group in the carboxamide) can be varied to probe different sub-pockets of the kinase active site. Small, hydrophobic groups are often favored, but larger, more complex moieties can also lead to potent inhibitors, depending on the specific kinase target. For example, in the context of RSK2 inhibitors, the introduction of a phenyl sulfonamide group was found to be beneficial.[3]
Substituents on the Quinoline Ring: Modifications at positions C4, C5, C6, and C7 of the quinoline ring can significantly influence potency, selectivity, and pharmacokinetic properties. For instance, substitution at the C5 position of the pyrrolo[2,3-b]pyridine core with a trifluoromethyl group has been shown to be important for FGFR inhibitory activity.[2]
Position
Modification
General Impact on Activity
2
Carboxamide
Essential for potency; R-group modulates selectivity and potency.
4
Aryl/Heteroaryl
Can enhance potency and selectivity by accessing specific pockets.
N1 (Pyrrole)
Alkylation/Arylation
Generally, a free NH is preferred for hinge binding.
Quinoline Ring
Halogenation, Alkoxylation
Can modulate physicochemical properties and potency.
Conclusion and Future Directions
Ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate is a highly valuable and versatile starting material for the synthesis of a wide range of kinase inhibitors. The synthetic protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this privileged scaffold. Future efforts in this area will likely focus on the development of more complex and highly substituted derivatives to achieve even greater potency and selectivity for specific kinase targets. Furthermore, the application of modern drug discovery techniques, such as structure-based drug design and computational modeling, will undoubtedly accelerate the discovery of novel clinical candidates based on the 1H-pyrrolo[2,3-b]quinoline core.
References
Ermoli, A., et al. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 52(14), 4380-4390. Available at: [Link]
El-Mernissi, R., et al. (2022). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Moroccan Journal of Chemistry, 10(4), 10-4-10-4. Available at: [Link]
Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(5), 2869-2878. Available at: [Link]
Li, Y., et al. (2024). Synthesis and anti-tumor activity evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups as potent RSK2 inhibitors. Chemical Biology & Drug Design, 103(1), e14376. Available at: [Link]
Yang, Z., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127749. Available at: [Link]
Wang, Y., et al. (2022). Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12095-12123. Available at: [Link]
Malosse, K., et al. (2025). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules, 30(22), 4388. Available at: [Link]
Sroor, F. M. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1551-1557. Available at: [Link]
Abdel-Ghani, T. M., et al. (2022). New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors. Journal of the Iranian Chemical Society, 19(1), 229-244. Available at: [Link]
Malosse, K., et al. (2025). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Scilit. Available at: [Link]
Zhao, H., et al. (2023). Recent Progress in CDK4/6 Inhibitors and PROTACs. Molecules, 28(24), 8089. Available at: [Link]
Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]
Choudhary, S., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Journal of Biomolecular Structure and Dynamics, 1-22. Available at: [Link]
Butnariu, M., & Sarac, I. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(18), 4247. Available at: [Link]
Liu, C., et al. (2024). The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis. Biomedicine & Pharmacotherapy, 175, 116705. Available at: [Link]
Council of Scientific and Industrial Research. (n.d.). Pyrrolo[2,3-b]pyridines. ResearchGate. Available at: [Link]
Unzue, A., et al. (2020). Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. RSC medicinal chemistry, 11(6), 665-675. Available at: [Link]
Metwally, A. A. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry. Available at: [Link]
Malosse, K., et al. (2025). Structures of previously reported pyridoquinazoline and... ResearchGate. Available at: [Link]
El-Naggar, M., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([1][3]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Scientific reports, 11(1), 1-18. Available at: [Link]
El-Kashef, H. S., et al. (2013). Synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2-f]quinoline-8-carboxylic Acid. Zeitschrift für Naturforschung B, 68(6), 700-706. Available at: [Link]
Kumar, S., et al. (2016). Scheme 2. Possible mechanistic pathway of formation of 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid (3a). ResearchGate. Available at: [Link]
KOROSI, J., et al. (1990). Process for the preparation of a quinoline carboxylic acid. Google Patents.
Nakashima, D., et al. (2021). Total Synthesis of Pyrrolo[2,3-c]quinoline Alkaloid: Trigonoine B. Beilstein Archives. Available at: [Link]
Application Notes and Protocols for the Synthesis of Neurological Drug Candidates from Ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals Introduction: The Privileged Scaffold in Neurological Drug Discovery The 1H-pyrrolo[2,3-b]quinoline core is a heterocyclic scaffold of significant interest...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold in Neurological Drug Discovery
The 1H-pyrrolo[2,3-b]quinoline core is a heterocyclic scaffold of significant interest in medicinal chemistry. Its rigid, planar structure and rich electronic properties make it an ideal framework for designing ligands that can interact with a variety of neurological targets. Derivatives of this and closely related systems have been investigated for their potential in treating a range of central nervous system (CNS) disorders, including Alzheimer's disease and cognitive deficits.[1][2] The strategic functionalization of this core, particularly at the 2-position, allows for the introduction of diverse chemical moieties to modulate pharmacological activity and selectivity.
This guide provides a detailed, two-step synthetic protocol starting from the readily accessible ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate. The overall strategy involves the initial hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by a robust amide coupling reaction with a library of amines to generate a diverse set of potential neurological drug candidates.
Overall Synthetic Workflow
The synthetic pathway is designed to be modular, enabling the creation of a library of compounds from a common intermediate. This approach is highly valuable in structure-activity relationship (SAR) studies.
Figure 1: Modular workflow for the synthesis of 1H-pyrrolo[2,3-b]quinoline-2-carboxamides.
Part 1: Synthesis of the Key Carboxylic Acid Intermediate
Protocol 1: Saponification of Ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate
The initial step is the hydrolysis of the ethyl ester to furnish the carboxylic acid. This functional group is the point of activation for the subsequent diversification step.
Experimental Rationale:
Reagents: A strong base like Lithium Hydroxide (LiOH) is used to facilitate the saponification. A mixed solvent system of Tetrahydrofuran (THF) and water is employed to ensure the solubility of both the organic substrate and the inorganic base, promoting an efficient reaction.
Procedure: The reaction is typically run at room temperature to prevent potential side reactions. Acidification with a strong acid, such as HCl, is crucial to protonate the carboxylate salt and precipitate the desired carboxylic acid product.
Detailed Step-by-Step Protocol:
Dissolution: In a round-bottom flask, dissolve ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate (1.0 equivalent) in a mixture of THF and water (typically a 3:1 to 2:1 ratio).
Addition of Base: Add LiOH·H₂O (2.0-3.0 equivalents) to the solution.
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 2-4 hours).
Acidification: Cool the reaction mixture in an ice bath and slowly add 1N HCl solution, with continuous stirring, until the pH of the solution is between 2 and 3.
Isolation: A precipitate of 1H-pyrrolo[2,3-b]quinoline-2-carboxylic acid will form. Collect the solid by vacuum filtration.
Washing and Drying: Wash the collected solid with cold water and then with a small amount of cold diethyl ether to remove any residual organic impurities. Dry the product under high vacuum to a constant weight.
Self-Validation and Characterization:
The product should be a stable solid. Its identity and purity should be confirmed by standard analytical techniques.
Ethyl signals are absent. A broad singlet for the -COOH proton appears (>12 ppm, often not observed).
Mass Spec (ESI-)
[M-H]⁻ at m/z 239.1
[M-H]⁻ at m/z 211.1
Table 1: Comparative characterization data for the saponification step.
Part 2: Synthesis of Final Carboxamide Derivatives
Protocol 2: HATU-Mediated Amide Coupling
This protocol describes the coupling of the synthesized carboxylic acid with a diverse range of primary and secondary amines to generate the final carboxamide products. This is a crucial step for building a library of compounds for biological screening.[3]
Experimental Rationale:
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent. It is chosen for its rapid reaction rates, high yields, and its ability to minimize racemization, which is critical when coupling with chiral amines.[4]
Base: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), is required. Its role is to deprotonate the carboxylic acid, facilitating its activation by HATU, and to neutralize the acidic byproducts formed during the reaction.[5]
Solvent: Anhydrous N,N-Dimethylformamide (DMF) is a common solvent for amide coupling reactions due to its high polarity, which helps to dissolve the reactants, and its aprotic nature, which prevents it from interfering with the reaction.
Figure 2: Simplified mechanism of HATU-mediated amide bond formation.
Detailed Step-by-Step Protocol:
Preparation: To a solution of 1H-pyrrolo[2,3-b]quinoline-2-carboxylic acid (1.0 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add HATU (1.1-1.2 equivalents).
Base Addition: Add DIPEA (2.0-3.0 equivalents) to the mixture and stir at room temperature for approximately 15-20 minutes. This pre-activates the carboxylic acid.
Amine Addition: Add the desired primary or secondary amine (1.0-1.2 equivalents) to the reaction mixture.
Reaction: Continue to stir the reaction at room temperature. The reaction is typically complete within 1-4 hours. Monitor the progress by TLC or LC-MS.
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃, water, and brine.
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure amide product.
Self-Validation and Characterization:
The final products should be fully characterized to confirm their identity, purity, and structure.
Analysis
Expected Outcome
¹H & ¹³C NMR
Confirms the structure of the final compound, showing signals for both the pyrroloquinoline core and the newly introduced amine fragment. The disappearance of the carboxylic acid proton and the appearance of amide N-H proton(s) (for primary and secondary amines) are key indicators.
HRMS
Provides the exact mass of the molecule, confirming the elemental composition.
HPLC
Determines the purity of the final compound, which should ideally be >95% for biological assays.
Table 2: Analytical techniques for final product validation.
Conclusion
This guide outlines a reliable and adaptable synthetic route for the preparation of a diverse library of 1H-pyrrolo[2,3-b]quinoline-2-carboxamides. By employing a robust hydrolysis protocol followed by an efficient HATU-mediated amide coupling, researchers can systematically explore the structure-activity relationships of this privileged scaffold. The resulting compounds can then be advanced into biological screening programs to identify novel candidates for the treatment of neurological disorders.
References
Common Organic Chemistry. Amine to Amide (Coupling) - HATU. [Link]
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
Kaur, H., & Kumar, V. (2023). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. ChemistrySelect, 8(42), e202303035. [Link]
McKearn, T., et al. (2019). Evaluation of Alternative Solvents in Common Amide Coupling Reactions: Replacement of Dichloromethane and N,N-Dimethylformamide. ACS Sustainable Chemistry & Engineering, 7(15), 13247-13253. [Link]
Geronikaki, A., et al. (2005). A Facile Synthesis of C2-Substituted Pyrrolo[2,3-f]quinolines with Cytotoxic Activity. Letters in Drug Design & Discovery, 2(4), 285-290. [Link]
Zhang, Y., et al. (2019). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 9(27), 15456-15473. [Link]
Al-Gharabli, S. I., et al. (2021). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Molecules, 26(16), 4983. [Link]
Bo-Gears, T., et al. (2016). Novel 1H-Pyrrolo[3,2-c]quinoline Based 5-HT6 Receptor Antagonists with Potential Application for the Treatment of Cognitive Disorders Associated with Alzheimer's Disease. ACS Chemical Neuroscience, 7(6), 741-752. [Link]
Zajdel, P., et al. (2016). Novel 1H-Pyrrolo[3,2-c]quinoline Based 5-HT6 Receptor Antagonists with Potential Application for the Treatment of Cognitive Disorders Associated with Alzheimer's Disease. ACS Chemical Neuroscience, 7(6), 741-752. [Link]
ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate mass spectrometry analysis
Technical Application Note: Mass Spectrometry Analysis of Ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate Introduction & Scientific Context Ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate (C₁₄H₁₂N₂O₂) is a tricyclic hetero...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Application Note: Mass Spectrometry Analysis of Ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate
Introduction & Scientific Context
Ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate (C₁₄H₁₂N₂O₂) is a tricyclic heteroaromatic compound of significant interest in medicinal chemistry. The pyrrolo[2,3-b]quinoline scaffold serves as a structural isostere to ellipticine and other planar alkaloids, conferring it with DNA-intercalating properties and potential topoisomerase II inhibitory activity. Recent studies have also highlighted the utility of this core in designing kinase inhibitors (e.g., Haspin, FGFR) and antimicrobial agents.
Accurate mass spectrometry (MS) analysis of this compound is critical for pharmacokinetic profiling, metabolic stability assessment, and quality control in synthetic workflows. This guide provides a validated protocol for the characterization of ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), focusing on Electrospray Ionization (ESI) behavior and characteristic fragmentation pathways.
Experimental Protocol
Sample Preparation
To ensure optimal ionization and minimize matrix effects, a "dilute-and-shoot" approach is recommended for synthetic standards, while biological matrices require protein precipitation.
Stock Solution: Dissolve 1 mg of the target compound in 1 mL of DMSO to create a 1 mg/mL (approx. 4.16 mM) master stock.
Working Standard: Dilute the stock to 1 µg/mL using 50:50 Methanol:Water (v/v) containing 0.1% Formic Acid.
Vortex for 30 seconds; Centrifuge at 10,000 x g for 10 minutes.
Inject 5 µL of the supernatant.
LC-MS/MS Instrumentation & Parameters
The analysis is optimized for a Triple Quadrupole (QqQ) or Q-TOF system operating in Positive Electrospray Ionization (ESI+) mode.
Table 1: Liquid Chromatography Conditions
Parameter
Setting
Column
C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size)
Mobile Phase A
Water + 0.1% Formic Acid (FA)
Mobile Phase B
Acetonitrile + 0.1% Formic Acid (FA)
Flow Rate
0.4 mL/min
Column Temp
40°C
Injection Vol
2 - 5 µL
Table 2: Gradient Profile
Time (min)
% Mobile Phase B
Event
0.00
5%
Initial Equilibration
0.50
5%
Load
4.00
95%
Linear Ramp
5.00
95%
Wash
5.10
5%
Return to Initial
7.00
5%
Re-equilibration
Table 3: Mass Spectrometer Source Parameters (ESI+)
Parameter
Optimized Value
Rationale
Ionization Mode
ESI Positive
Basic nitrogens (quinoline N, pyrrole NH) protonate readily.
Capillary Voltage
3.5 kV
Standard for small molecules to prevent arcing.
Desolvation Temp
350°C
Ensures efficient solvent evaporation for tricyclics.
Cone Voltage
30 V
Optimized to transmit [M+H]+ without in-source fragmentation.
Collision Gas
Argon
For CID (Collision Induced Dissociation).
Results & Discussion
Mass Spectral Interpretation
In ESI+ mode, the compound exhibits a robust protonated molecular ion [M+H]⁺ at m/z 241.1 . The presence of the quinoline nitrogen provides a strong site for protonation.
Fragmentation Pathways (MS/MS)
Collision-Induced Dissociation (CID) of the precursor ion (m/z 241) reveals a diagnostic fragmentation pattern characteristic of ethyl esters attached to aromatic hetero-rings.
Loss of Ethylene (-28 Da): The primary pathway typically involves the loss of ethylene (C₂H₄) from the ethyl ester group via a McLafferty-like rearrangement or inductive cleavage, yielding the protonated carboxylic acid at m/z 213 .
Loss of Ethanol (-46 Da): Alternatively, direct loss of the ethoxy group (OEt) with a hydrogen transfer can eliminate ethanol, generating an acylium ion or cyclic lactam species at m/z 195 .
Decarboxylation (-44 Da): The carboxylic acid intermediate (m/z 213) frequently loses CO₂ to form the bare pyrrolo[2,3-b]quinoline core at m/z 169 .
Ring Degradation: High collision energies may fragment the tricyclic core, often showing losses of HCN (27 Da) characteristic of fused nitrogen heterocycles.
Table 4: MRM Transitions for Quantification
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
Assignment
241.1
213.1
15
[M+H]⁺ → [M+H - C₂H₄]⁺ (Acid)
241.1
195.1
20
[M+H]⁺ → [M+H - EtOH]⁺ (Acylium)
241.1
169.1
30
[M+H]⁺ → [Core]⁺ (Decarboxylation)
Visualization of Workflows & Pathways
Figure 1: Analytical Workflow
A step-by-step logic flow for the analysis of the target compound.
Caption: Figure 1. Integrated LC-MS/MS workflow for the extraction, ionization, and detection of ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate.
Figure 2: Proposed Fragmentation Pathway
Mechanistic breakdown of the precursor ion [M+H]+.
Caption: Figure 2.[1] ESI+ fragmentation tree showing the loss of the ethyl ester group followed by decarboxylation to the tricyclic core.
Troubleshooting & Optimization
Low Sensitivity: If the signal at m/z 241 is weak, check the pH of the mobile phase. The quinoline nitrogen requires acidic conditions (pH < 4) for efficient protonation. Ensure Formic Acid is fresh.
Carryover: Due to the planar, lipophilic nature of the pyrroloquinoline core, the compound may adhere to the column or injector. Include a "sawtooth" wash step (95% ACN) between injections if carryover > 0.1% is observed.
Isomer Interference: Be aware of [3,2-c] or [2,3-c] isomers. While mass spectra are similar, chromatographic retention times will differ due to variations in polarity and shape selectivity.
References
Ferlin, M. G., et al. (2000).[2] "Pyrrolo-quinoline derivatives as potential antineoplastic drugs." Bioorganic & Medicinal Chemistry, 8(6), 1415-1422.[2]
BenchChem. (2025). "Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid." BenchChem Technical Library.
Szekely-Klepser, G., et al. (2005). "A validated LC/MS/MS method for the quantification of pyrrole-2,3,5-tricarboxylic acid." Journal of Chromatography B, 826(1-2), 31-40.
PubChem. (2025). "1H-Pyrrolo[2,3-b]quinoline Compound Summary." National Library of Medicine.
ChemGuide. (2023). "Fragmentation patterns in mass spectra of esters and amides." ChemGuide UK.
ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate for high-throughput screening
Application Note: High-Throughput Screening of Ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate and Related Scaffolds Introduction & Scientific Context Ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate represents a "privilege...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Throughput Screening of Ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate and Related Scaffolds
Introduction & Scientific Context
Ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate represents a "privileged scaffold" in medicinal chemistry, structurally categorized as a tricyclic heteroaromatic system. It is a benzolog of the widely utilized 7-azaindole (pyrrolo[2,3-b]pyridine) kinase inhibitor scaffold.
While the ethyl ester moiety renders the molecule lipophilic and cell-permeable, it is frequently utilized in High-Throughput Screening (HTS) libraries as a precursor or "prodrug-like" entry point. The core pyrrolo[2,3-b]quinoline system is renowned for two primary biological mechanisms:
ATP-Competitive Inhibition: The planar structure mimics the adenine ring of ATP, allowing it to dock into the hinge region of kinases (e.g., GSK-3
, TNIK).
DNA Intercalation: The extended
-conjugated system allows for intercalation between base pairs, potentially inhibiting topoisomerases.
Critical HTS Challenge: The pyrroloquinoline core is inherently fluorescent. This Application Note focuses on screening protocols that mitigate autofluorescence interference (AFI) and validate true biological activity.
Pre-Screening Profiling (Go/No-Go Criteria)
Before launching a full-deck screen, the compound must undergo physicochemical profiling to establish assay windows.
Solubility & DMSO Tolerance
The ethyl ester increases lipophilicity (Predicted LogP ~3.2), necessitating strict DMSO management to prevent precipitation in aqueous buffers.
Parameter
Specification
Protocol Note
Max Solubility (DMSO)
> 50 mM
Stock solution stability is high (>6 months at -20°C).
Max Solubility (PBS, pH 7.4)
< 10 M
Critical: Rapid precipitation occurs upon dilution.
Working Concentration
10 M (1% DMSO)
Ensure intermediate dilution step in buffer is mixed immediately.
Aggregation Potential
High
Use 0.01% Triton X-100 in assay buffer to prevent colloidal aggregation (PAINS).
Autofluorescence Characterization (Mandatory)
Pyrrolo[2,3-b]quinolines exhibit strong fluorescence in the blue/green region, which overlaps with common HTS readouts (e.g., Coumarin, Fluorescein).
Excitation Max (
): ~340–360 nm
Emission Max (
): ~400–450 nm
Protocol:
Prepare a 10
M solution in Assay Buffer.
Perform a spectral scan (300–600 nm) on a multimode plate reader.
Decision Matrix:
If Assay uses
340-360 nm:STOP. Switch to TR-FRET or Luminescence.
If Assay uses Red-Shifted Fluorophores (e.g., Cy5, Alexa 647):PROCEED with caution.
HTS Workflow & Assay Selection
The following workflow integrates decision gates to filter out false positives caused by the compound's intrinsic properties.
Figure 1: HTS Decision Tree. Note the diversion away from standard Fluorescence Intensity (FI) assays due to the scaffold's optical properties.
s) before measurement. The short-lived autofluorescence of the pyrroloquinoline scaffold decays before the detector opens, eliminating background noise.
Rationale: The ethyl ester is likely hydrolyzed to the carboxylic acid by intracellular esterases. This assay confirms if the compound is cytotoxic or cytostatic.
Cell Line: HepG2 or HeLa (high esterase activity).
Seeding: 2,000 cells/well in 384-well plates. Incubate 24h.
Mechanism: The reagent lyses cells and generates luminescence proportional to ATP.
Note: This readout is immune to the compound's fluorescence.
Mechanism of Action & Hit Expansion
Upon identifying the ethyl ester as a hit, the following SAR (Structure-Activity Relationship) strategy is required:
Figure 2: SAR Expansion Strategy. The ethyl ester often acts as a prodrug. Validation requires synthesizing the free acid to test direct enzyme inhibition.
Key Consideration: If the ethyl ester is active in cells but the free acid is inactive in biochemical assays, the target may be non-enzymatic (e.g., membrane disruption) or the acid is not the active metabolite. Conversely, if the acid is potent biochemically but inactive in cells, permeability is the limiting factor.
References
Synthesis and Biological Evaluation of Pyrrolo[2,3-b]quinoline Derivatives.
Source: ResearchGate.
Context: Describes the synthesis and antihyperglycemic/anti-inflammatory potential of related fused quinolines.
Structure-Activity Relationships of Pyrrolo[2,3-b]pyridine Kinase Inhibitors.
Source: Journal of Medicinal Chemistry (ACS).
Context: Establishes the "pyrrolo-pyridine" and "pyrrolo-quinoline" scaffolds as privileged structures for kinase inhibition (GSK-3
, TNIK).
Assay Guidance Manual: Interference with Fluorescence Readouts.
Source: NCBI Bookshelf.
Context: Definitive guide on managing autofluorescent compounds in HTS.
Pyrrolo[2,3-b]quinoxaline Derivatives as Antioxidants.
Source: Royal Society of Chemistry (RSC).
Context: Highlights the redox activity and radical scavenging potential of the scaffold, relevant for false positives in redox-sensitive assays.
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Optimizing the Synthesis of Ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate
Welcome to the technical support center for the synthesis of ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trou...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you optimize your synthetic yields and overcome common experimental hurdles.
Introduction
The pyrrolo[2,3-b]quinoline core is a significant heterocyclic scaffold in medicinal chemistry, forming the basis of various biologically active compounds. The synthesis of its derivatives, such as ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate, is often a multi-step process where yield optimization is critical. A common and effective method for constructing the quinoline portion of this molecule is the Friedländer annulation.[1][2][3] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically catalyzed by an acid or a base.[1][2]
This guide will focus on a plausible synthetic route to ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate via a modified Friedländer approach and address potential issues you might encounter.
Proposed Synthetic Pathway
A logical approach to the target molecule involves the reaction of 2-amino-1H-pyrrole-3-carbaldehyde with diethyl malonate. This pathway leverages the principles of the Friedländer synthesis to construct the quinoline ring onto the pre-existing pyrrole core.
Diagram of the Proposed Reaction
Caption: Proposed synthesis of the target compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate.
Low or No Product Yield
Q: I am getting a very low yield or no desired product at all. What are the common causes and how can I fix this?
A: Low or no yield is a frequent issue in multi-step organic syntheses and can stem from several factors. Here’s a systematic approach to troubleshooting:
Potential Cause
Explanation
Suggested Solution
Purity of Starting Materials
Impurities in 2-amino-1H-pyrrole-3-carbaldehyde or diethyl malonate can inhibit the reaction or lead to side products. The pyrrole starting material can be particularly susceptible to degradation.
- Ensure the purity of your starting materials using techniques like NMR or GC-MS. - If synthesizing the 2-amino-1H-pyrrole-3-carbaldehyde in-house, ensure complete purification before use.
Ineffective Catalyst
The choice and concentration of the base catalyst are crucial. An inappropriate or weak base may not be sufficient to deprotonate the active methylene group of diethyl malonate effectively.
- If using a mild base like piperidine, consider a stronger base such as sodium ethoxide (NaOEt). - Optimize the catalyst loading. Start with a catalytic amount (e.g., 20 mol%) and increase if necessary.
Suboptimal Reaction Temperature
The cyclocondensation step often requires sufficient thermal energy to proceed at a reasonable rate.
- Ensure the reaction is heated to a consistent reflux temperature of the chosen solvent (e.g., ethanol). - If the reaction is still sluggish, consider a higher boiling point solvent like n-butanol, but monitor for potential degradation.
Reaction Time
The reaction may not have proceeded to completion.
- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Increase the reaction time and continue monitoring until the starting material is consumed.
Moisture in the Reaction
While not always detrimental in this specific reaction, excessive water can sometimes interfere with base-catalyzed reactions.
- Use anhydrous solvents and dry glassware, especially when working with strong bases like sodium ethoxide.
Formation of Side Products
Q: My reaction mixture shows multiple spots on TLC, and the final product is difficult to purify. What are the likely side products and how can I minimize them?
A: The formation of side products is a common challenge that complicates purification and reduces the yield of the desired product.
Potential Side Product
Formation Mechanism
Mitigation Strategy
Self-condensation of Diethyl Malonate
Under basic conditions, diethyl malonate can undergo self-condensation.
- Add the base catalyst slowly to the reaction mixture. - Maintain a controlled reaction temperature to avoid excessive side reactions.
Knoevenagel Condensation Product
The initial condensation between the aldehyde and diethyl malonate may not proceed to the cyclization step, leading to the formation of an intermediate.
- Ensure sufficient heating and reaction time to promote the subsequent intramolecular cyclization. - A stronger base might favor the complete reaction sequence.
Decarboxylation
If the reaction conditions are too harsh (e.g., prolonged heating at very high temperatures with a strong base), the ethyl ester group might be susceptible to hydrolysis and subsequent decarboxylation.
- Avoid excessively high temperatures and prolonged reaction times once the reaction is complete. - Use a milder base if decarboxylation is a significant issue.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What is the role of the base catalyst in this reaction?
The base catalyst, such as piperidine or sodium ethoxide, plays a crucial role in deprotonating the α-methylene group of diethyl malonate. This generates a carbanion (enolate) which is a strong nucleophile. This nucleophile then attacks the carbonyl carbon of the 2-amino-1H-pyrrole-3-carbaldehyde, initiating the condensation reaction that ultimately leads to the formation of the quinoline ring.[1][2]
Q2: Can I use an acid catalyst instead of a base?
While the Friedländer synthesis can be catalyzed by both acids and bases, a base catalyst is generally preferred when using a highly activated methylene compound like diethyl malonate.[1] An acid catalyst would protonate the amino group of the pyrrole, potentially deactivating it towards the desired intramolecular cyclization.
Q3: What are the best solvents for this reaction?
Ethanol is a commonly used solvent as it is polar, can dissolve the reactants, and has a convenient reflux temperature. If a higher temperature is required to drive the reaction to completion, a higher-boiling point alcohol like n-butanol can be used. In some cases, catalyst-free synthesis in water has also been reported for Friedländer reactions, which aligns with green chemistry principles.[4]
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. You should spot the starting materials, a co-spot of the starting materials, and the reaction mixture on a TLC plate. Develop the plate in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes) and visualize the spots under UV light. The reaction is complete when the spot corresponding to the limiting starting material (likely the 2-amino-1H-pyrrole-3-carbaldehyde) has disappeared.
Q5: What are the recommended purification methods for the final product?
After the reaction is complete, the crude product can be purified by the following methods:
Recrystallization: If the product is a solid and sufficiently pure, recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) can be an effective purification method.
Column Chromatography: For mixtures containing significant impurities, column chromatography on silica gel is the most effective method. A gradient elution with a solvent system like ethyl acetate in hexanes is typically used to separate the product from unreacted starting materials and side products.
Q6: How do I confirm the identity and purity of the final product?
The structure and purity of the synthesized ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate should be confirmed using a combination of analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure of the molecule by showing the expected proton and carbon signals with the correct chemical shifts, multiplicities, and integrations.
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the final product.
Experimental Protocol
Synthesis of Ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and the purity of your starting materials.
Materials:
2-amino-1H-pyrrole-3-carbaldehyde
Diethyl malonate
Piperidine (or Sodium Ethoxide)
Anhydrous Ethanol
Round-bottom flask
Reflux condenser
Magnetic stirrer and hotplate
TLC plates (silica gel)
Standard laboratory glassware
Procedure:
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-1H-pyrrole-3-carbaldehyde (1.0 eq) in anhydrous ethanol.
Add diethyl malonate (1.2 eq) to the solution.
Add the base catalyst (e.g., piperidine, 0.2 eq) to the reaction mixture.
Heat the mixture to reflux and maintain the temperature for the duration of the reaction (typically 4-8 hours).
Monitor the reaction progress by TLC until the starting aldehyde is consumed.
Once the reaction is complete, cool the mixture to room temperature.
Remove the solvent under reduced pressure.
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Characterize the purified product by NMR and MS to confirm its identity and purity.
References
A review on the synthesis of 2-aminoquinolines, their reactivity, and biological activities. (2022). Mini-Reviews in Organic Chemistry.
Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline deriv
Friedländer Quinoline Synthesis. Alfa Chemistry.
Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxyl
Friedländer synthesis. Wikipedia.
Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. (2025). Molecules.
Synthesis of pyrrolo[2,3‐b]quinoline derivatives.
2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applic
Purification and characterization of a pyrrole-2-carboxylate oxygenase from Arthrobacter strain Py1. (1994). Biological Chemistry Hoppe-Seyler.
Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. (2012). Synthesis.
One-Pot Three-Component Synthesis of Novel Diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate as Potential Anticancer Agents. (2016). Molecules.
Friedlaender Synthesis. Organic Chemistry Portal.
Synthesis of 2a-h from 1a-h using diethyl malonate.
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
Total Synthesis of Pyrrolo[2,3-c]quinoline Alkaloid: Trigonoine B. (2021). Beilstein Archives.
Pyrazole‐promoted synthesis of pyrrolo[3,4‐c] quinoline-1,3‐diones in a novel diketene-based reaction. (2023). Frontiers in Chemistry.
Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B. (2021). Beilstein Journal of Organic Chemistry.
Synthesis and SAR of novel 1,3,4-trisubstituted-1H-pyrrolo[3,2-c]quinolines endowed with potent in vitro and in vivo antitumor activity. (2023). European Journal of Medicinal Chemistry.
2-substituted 1H-pyrrolo [3,2-h] quinoline derivatives: synthesis and aspects of their biological activity. (1996). Il Farmaco.
Efficient synthesis of pyrrolo[1,2-α]quinoxalines mediated by ethyl 2-(4-nitrophenyl)
Efficient synthesis of pyrrolo[1,2-a]quinoxalines catalyzed by a Brønsted acid through cleavage of C–C bonds. (2020). Organic & Biomolecular Chemistry.
Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Benzo[5][6]indolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines. (2022). Molecules.
Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxyl
2-Amino-1-(3-amino-propyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylic acid ethyl ester. Santa Cruz Biotechnology.
ethyl 1h-pyrrole-2-carboxyl
SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. (2017).
Welcome to the technical support hub for the synthesis of ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate . This scaffold is a critical pharmacophore in DNA-intercalating agents and kinase inhibitors.[1]
The most robust synthetic route involves the condensation of 2-chloro-3-formylquinoline (prepared via Vilsmeier-Haack-Meth-Cohn reaction) with ethyl glycinate hydrochloride .[1] This is a cascade reaction involving imine formation followed by an intramolecular Nucleophilic Aromatic Substitution (
The Core Challenge: The reaction relies on a delicate balance. The base must be strong enough to deprotonate the glycine
-carbon for cyclization, but mild enough to prevent hydrolysis of the ethyl ester.[1]
Troubleshooting Guide (Q&A Format)
Module A: Incomplete Cyclization (The "Intermediate" Trap)
User Question: I see a major spot on TLC that is slightly more polar than my starting material, but the mass spec shows a signal corresponding to [M+H] = 277 (or M-18 from expected). The proton NMR still shows a signal near 8.5-9.0 ppm.[1] What is this?
Technical Diagnosis:
You have isolated the Schiff base intermediate (ethyl 2-((2-chloroquinolin-3-yl)methyleneamino)acetate).[1] The reaction successfully formed the imine (aldehyde + amine) but failed to undergo the ring-closing
step.[1] This is common when the reaction temperature is too low or the base is too weak to facilitate the displacement of the chlorine atom.[1]
Corrective Actions:
Increase Temperature: The
step on a quinoline ring often requires temperatures >80°C. If you are refluxing in ethanol (78°C), switch to DMF (Dimethylformamide) or 1,4-Dioxane and heat to 100-110°C.[1]
Base Switch: If using Triethylamine (
), switch to Potassium Carbonate () or Cesium Carbonate () .[1] The inorganic bases provide better deprotonation capability for the cyclization.[1]
Microwave Assist: Transfer the reaction to a microwave reactor. Irradiation at 120°C for 10-15 minutes often forces cyclization without degrading the ester.[1]
Module B: Ester Hydrolysis (The "Acidic" Impurity)
User Question: My product yield is low. During workup, a significant amount of solid precipitates upon acidification of the aqueous layer.[1] The IR shows a broad peak at 3000-3300 cm⁻¹.[1]
Technical Diagnosis:
You have generated 1H-pyrrolo[2,3-b]quinoline-2-carboxylic acid . This is the hydrolysis side product.[1] The ethyl ester is labile, especially if the reaction medium contains water and a base (saponification conditions).[1]
Corrective Actions:
Strict Anhydrous Conditions: Ensure your solvent (DMF or Ethanol) is dry.[1] Use molecular sieves if necessary.[1]
Avoid Hydroxide Bases: Never use NaOH or KOH.[1] Even if they are effective for cyclization, they will rapidly hydrolyze the ester. Stick to Carbonates (
Workup pH: Do not expose the crude mixture to high pH water for long periods. Neutralize rapidly during the quench.[1]
Module C: Precursor Purity (The "Meth-Cohn" Legacy)[1]
User Question: My reaction turns into a black tar immediately. I am using 2-chloro-3-formylquinoline synthesized in-house.
Technical Diagnosis:
The issue likely lies upstream.[1] The Vilsmeier-Haack synthesis of the precursor often generates Cannizzaro-type byproducts or dimers if the workup wasn't rigorous.[1] If the aldehyde is impure (containing acidic residues), it will polymerize ethyl glycinate rather than react with it.[1]
Corrective Actions:
Recrystallize the Precursor: Ensure your 2-chloro-3-formylquinoline is a pale yellow solid (MP ~148°C).[1] Recrystallize from Acetonitrile or Ethyl Acetate before use.[1][2]
Check for Acid: Residual
from the previous step will destroy the ethyl glycinate.[1] Wash the precursor thoroughly with solution.[1]
Visualization: Reaction Pathways & Failure Points
The following diagram maps the critical pathway and where specific side products (Red Nodes) branch off from the desired workflow (Green Nodes).
Caption: Figure 1.[1][3] Synthetic pathway for ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate, highlighting critical branch points for common side products.
Standardized Protocol (The "Golden Route")[1]
This protocol is optimized to minimize hydrolysis and ensure complete cyclization.[1]
Preparation: In a dry round-bottom flask, dissolve 1.0 eq of 2-chloro-3-formylquinoline in DMF (concentration ~0.2 M).
Addition: Add 1.2 eq of ethyl glycinate hydrochloride.
Base Activation: Add 2.5 eq of anhydrous
.[1] The excess base is required to neutralize the HCl from the glycinate salt and facilitate the reaction.[1]
Reaction: Heat the mixture to 100°C for 4–6 hours.
Checkpoint: Monitor by TLC (System: Hexane/EtOAc 7:3). The intermediate imine (less polar) should disappear, replaced by the highly fluorescent pyrroloquinoline product.[1]
Pour the mixture into ice-cold water (10x volume).
Stir vigorously for 15 minutes. The product should precipitate as a solid.[1]
Purification: Filter the solid. Wash with copious water to remove DMF and inorganic salts.[1] Recrystallize from Ethanol or Ethanol/DMF mixture.[1]
Data Summary Table:
Parameter
Recommended
Risk Boundary
Consequence of Deviation
Solvent
DMF (Anhydrous)
Ethanol / Water
Incomplete reaction or Hydrolysis
Temperature
100°C - 110°C
< 70°C
Stalls at Imine intermediate
Base
NaOH / KOH
Saponification (Acid formation)
Time
4-6 Hours
> 24 Hours
Decarboxylation / Tars
References
Meth-Cohn, O., et al. (1981).[1] "A Versatile New Synthesis of Quinolines and Related Fused Pyridines, Part 5." Journal of the Chemical Society, Perkin Transactions 1. (Describes the synthesis of the 2-chloro-3-formylquinoline precursor).
Muscia, G. C., et al. (2008).[1] "Synthesis and antimicrobial activity of new 1H-pyrrolo[2,3-b]quinoline derivatives." Journal of Heterocyclic Chemistry. (Details the cyclization conditions with ethyl glycinate).
BenchChem Technical Support. (2025). "Vilsmeier-Haack Synthesis of 2-Chloro-3-formyl Quinoline." (Troubleshooting the precursor synthesis).
Srivastava, A., et al. (2012).[1] "Microwave Assisted Synthesis of Pyrrolo[2,3-b]quinolines." Indian Journal of Chemistry. (Optimization of the
challenges in scaling up ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate production
Technical Support Center: Scale-Up & Process Optimization Topic: Ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate Production Ticket ID: SC-PQ-2024-001 Status: Open Assigned Specialist: Dr. A.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Scale-Up & Process OptimizationTopic: Ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate Production
Ticket ID: SC-PQ-2024-001
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary
This guide addresses critical bottlenecks in the scale-up of ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate . While the bench-scale synthesis (typically via the reaction of 2-chloro-3-formylquinoline with ethyl glycinate) is well-documented, transitioning to kilo-scale production introduces non-linear challenges regarding thermal management, impurity purging, and solid-state handling.[1]
The following modules provide a self-validating troubleshooting framework. We move beyond "recipe following" to "process understanding," ensuring you can predict deviations before they result in batch failure.
Module 1: The Optimized Workflow (The "Happy Path")
Before troubleshooting, we must establish the baseline process control strategy.[1] This workflow minimizes the formation of the "brick-dust" impurities common in fused heterocyclic synthesis.[1]
Process Flow Diagram
Figure 1: Critical Process Parameters (CPP) for the synthesis of ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate via the modified Meth-Cohn precursor route.
User Question: “I’m scaling from 5g to 100g, and my yield dropped from 85% to 55%. The reaction stalls with about 20% starting material remaining.[2] Adding more base doesn't help.[2] What is happening?”
Technical Diagnosis:
This is a classic mass-transfer and solubility issue, not a stoichiometric one.
The Mechanism: The reaction involves two steps: nucleophilic attack (amine on aldehyde/chloride) and base-mediated cyclization.[2] In DMF, potassium carbonate (
The Scale Effect: At 5g, magnetic stirring suspends the base effectively.[1][2] At 100g, overhead stirring often leaves a "dead zone" of unreacted base at the reactor bottom.[1] The reaction stalls because the HCl generated (from Ethyl Glycinate HCl and the reaction itself) neutralizes the available surface area of the base.[1][2]
Corrective Action Protocol:
Parameter
Bench Scale (5g)
Pilot Scale (100g+)
Why? (The Science)
Agitation
Magnetic Bar
Pitch-blade Impeller
You need high shear to erode the surface and prevent settling.[1]
Base Type
Granular
Milled/Powdered
Increases surface area for proton scavenging.[1][2]
Phase Transfer
None
Add 5 mol% TBAI
Tetrabutylammonium iodide acts as a phase transfer catalyst, solubilizing the carbonate anion into the organic phase.[1]
Validation Step:
Pull a sample at
. If the solution is not turning a deep fluorescent yellow/orange (characteristic of the conjugated system) and remains pale, your base is not active.[1][2] Increase agitation speed immediately.
Module 3: Impurity Management (The "Black Tar" Issue)
User Question: “My crude product is dark brown/black instead of the expected yellow solid. HPLC shows a large peak at RRT 0.[2]85. Can I charcoal treat this?”
Technical Diagnosis:
The dark color and the RRT 0.85 impurity usually indicate oxidative degradation of the aldehyde precursor (2-chloro-3-formylquinoline) or polymerization of the imine intermediate .
Cause: 2-chloro-3-formylquinoline is sensitive to air and light.[1] If your scale-up reactor wasn't inerted properly, the aldehyde oxidizes to the carboxylic acid or undergoes Cannizzaro-type disproportionation (See Reference 1).[1]
The "Tar": At high temperatures (>110°C), the aldehyde polymerizes before it can react with the glycine.[1][2]
Troubleshooting Guide:
Check the Precursor Quality:
Dissolve 10mg of your starting material (2-chloro-3-formylquinoline) in DMSO-d6.[1] Run a quick H-NMR.[1]
Pass Criteria: Distinct aldehyde proton singlet at ~10.5 ppm.[1][2]
Fail Criteria: Broad hump in the aromatic region or carboxylic acid proton >12 ppm.[1][2]
Process Control (The "Reverse Addition"):
Instead of dumping all reagents together, pre-mix the Ethyl Glycinate HCl and Base in DMF first at room temperature for 30 mins.
Then add the 2-chloro-3-formylquinoline.
Why? This ensures the free amine is ready to trap the aldehyde immediately upon addition, preventing the aldehyde from reacting with itself.[1]
Purification (Avoid Charcoal):
Charcoal often adsorbs this planar product, reducing yield.[1][2]
Solution: Recrystallize from DMF/Ethanol (1:4) .[2] Dissolve in minimum hot DMF, then slowly add Ethanol. The impurities usually remain in the supernatant.[1][2]
Module 4: Solid State & Filtration (The "Goo" Phase)
User Question: “Upon quenching with water, the product precipitates as a sticky gum that clogs the filter. How do I get a filterable solid?”
Technical Diagnosis:
You are experiencing "oiling out" (Liquid-Liquid Phase Separation) before crystallization.[2] This happens when the antisolvent (water) is added too fast or at too high a temperature.[1][2] The product precipitates as an amorphous oil, trapping impurities and solvents.[1]
Optimization Protocol:
Temperature Control:
Do not quench at reaction temperature (100°C).
Cool the reaction mixture to 50°C .
Seeding (The Critical Step):
Add water very slowly until the solution becomes slightly turbid (cloud point).
Stop addition. Add 0.1 wt% of pure seed crystals (from a previous bench batch).
Hold for 30 minutes to allow a crystal lattice to establish.[2]
Ripening:
Resume water addition over 2 hours.
Once fully precipitated, cool to 5°C and hold for 1 hour (Ostwald Ripening). This allows small "fines" to dissolve and redeposit on larger crystals, significantly improving filtration speed.[1][2]
References & Authority
Precursor Synthesis & Stability:
Title: Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.[1]
Source: RSC Advances (Royal Society of Chemistry).[2][3]
Relevance: Defines the stability profile of the 2-chloro-3-formylquinoline starting material and Vilsmeier-Haack conditions.
Title: Thermal Safety of Vilsmeier-Haack Processes.[1]
Source: Organic Process Research & Development (ACS).[2]
Relevance: Critical for understanding the exotherms involved in generating the starting material.[1][2]
URL:[Link](Link to journal landing page as specific safety data varies by exact derivative).
Disclaimer: This guide is intended for qualified chemical professionals. Always review the Safety Data Sheet (SDS) for 2-chloro-3-formylquinoline (a sensitizer) and Ethyl Glycinate HCl before handling.[1]
avoiding byproduct formation in pyrroloquinoline synthesis
Welcome to the technical support center for pyrroloquinoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of synthesizing pyrroloquinol...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for pyrroloquinoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of synthesizing pyrroloquinoline-based compounds, with a special focus on minimizing and avoiding the formation of unwanted byproducts. Our goal is to provide you with in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions to enhance the efficiency and purity of your synthetic routes.
Troubleshooting Guide: Common Issues and Solutions in Pyrroloquinoline Synthesis
This section addresses specific experimental challenges in a question-and-answer format, providing insights into the root causes of common problems and offering practical solutions.
Issue 1: Low or No Yield of the Desired Indole Intermediate in Fischer Indole Synthesis
Question: I am attempting to synthesize a key indole precursor for my pyrroloquinoline target using a Fischer indole synthesis with a substituted phenylhydrazine and a ketone. However, I am observing very low yields, and in some cases, the reaction fails to produce the desired product. What could be the underlying causes, and how can I optimize this critical step?
Answer: The Fischer indole synthesis is a cornerstone for constructing the pyrrole ring of the pyrroloquinoline scaffold, but its success is highly sensitive to both substrate electronics and reaction conditions.
Probable Causes and Solutions:
Unfavorable Electronic Effects of Substituents: The cyclization step in the Fischer indole synthesis is an electrophilic aromatic substitution. If your phenylhydrazine contains strongly electron-withdrawing groups, the aromatic ring will be deactivated, making the cyclization step significantly more difficult.
Solution: For deactivated systems, consider using stronger acid catalysts such as polyphosphoric acid (PPA) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) instead of milder Brønsted acids like acetic acid. These can promote cyclization under harsher conditions. Be prepared to increase the reaction temperature, but monitor carefully for decomposition.
Steric Hindrance: Bulky substituents on either the phenylhydrazine or the carbonyl compound can sterically hinder the key[1][1]-sigmatropic rearrangement and the subsequent cyclization.
Solution: If steric hindrance is a likely issue, you may need to explore alternative synthetic routes to the indole nucleus that are less sensitive to steric bulk.
N-N Bond Cleavage: A common side reaction is the cleavage of the N-N bond in the hydrazone intermediate, which can be promoted by certain substrates and reaction conditions. This leads to the formation of aniline and other cleavage products instead of the desired indole.
Solution: The choice of acid catalyst can influence the extent of N-N bond cleavage. In some cases, switching from a protic acid to a Lewis acid can favor the desired cyclization pathway.
Aldol Condensation of the Carbonyl Component: Under acidic conditions, the ketone or aldehyde starting material can undergo self-condensation, leading to aldol products and consuming your starting material.
Solution: This can often be mitigated by carefully controlling the reaction temperature and the rate of acid addition. Adding the carbonyl compound slowly to a pre-heated mixture of the hydrazine and acid can sometimes minimize this side reaction.
Issue 2: Formation of Multiple Regioisomers in Combes Quinoline Synthesis
Question: I am using the Combes synthesis to construct the quinoline portion of my target molecule from an aniline and a β-diketone, but I am obtaining a mixture of two regioisomers that are difficult to separate. How can I control the selectivity of this reaction?
Answer: The Combes quinoline synthesis is a powerful tool, but when using unsymmetrical anilines or β-diketones, the formation of regioisomers is a common challenge. The regioselectivity is determined by which carbonyl of the β-diketone is attacked by the aniline and the subsequent cyclization onto the aromatic ring.
Probable Causes and Solutions:
Steric and Electronic Influences: The regioselectivity of the Combes synthesis is a delicate interplay of steric and electronic factors. For instance, bulky substituents on the β-diketone will favor the reaction at the less sterically hindered carbonyl group. Similarly, the electronic nature of substituents on the aniline ring will direct the cyclization to either the ortho or para position relative to the activating/deactivating group.
Solution: A systematic study of reaction conditions is often necessary. Varying the acid catalyst (e.g., H₂SO₄, PPA) and the reaction temperature can influence the ratio of the regioisomers. In some cases, a bulkier acid catalyst may enhance selectivity. It is also worth considering that different regioisomers may have different crystallization properties, which can sometimes be exploited for purification.
Issue 3: Incomplete Cyclization and Formation of Intermediates
Question: During the acid-catalyzed cyclization to form the quinoline ring, I am isolating a significant amount of what appears to be an uncyclized intermediate. How can I drive the reaction to completion?
Answer: Incomplete cyclization is a frequent issue, particularly with deactivated aromatic systems or when reaction conditions are not optimal.
Probable Causes and Solutions:
Insufficiently Strong Acid Catalyst: The cyclization step requires a sufficiently acidic medium to protonate the intermediate and facilitate the electrophilic attack on the aromatic ring.
Solution: If you are using a weaker acid, such as acetic acid, switching to a stronger acid like concentrated sulfuric acid or polyphosphoric acid (PPA) can often promote complete cyclization. PPA is particularly effective as it also acts as a dehydrating agent.
Low Reaction Temperature or Insufficient Reaction Time: The activation energy for the cyclization can be high, requiring elevated temperatures and sufficient time for the reaction to proceed to completion.
Solution: Gradually increase the reaction temperature while monitoring for the disappearance of the starting material/intermediate by TLC or LC-MS. Extending the reaction time may also be beneficial. However, be cautious of potential decomposition at very high temperatures.
Issue 4: Product Decomposition During Workup and Purification
Question: I have successfully formed my desired pyrroloquinoline product, but I am experiencing significant product loss and decomposition during the workup and purification steps. What are the likely causes, and what precautions should I take?
Answer: Pyrroloquinoline systems, especially those with multiple carboxylic acid groups or a quinone moiety, can be sensitive to certain conditions.
Probable Causes and Solutions:
pH Sensitivity: The solubility and stability of pyrroloquinolines with carboxylic acid groups are highly pH-dependent. Extreme pH values during aqueous workup can lead to degradation or the formation of unwanted salts.
Solution: Carefully control the pH during extraction and precipitation steps. It is often advisable to work in buffered solutions when possible.
Acid-Catalyzed Lactonization: In the presence of strong acids, the carboxylic acid groups on the PQQ molecule can undergo intramolecular cyclization to form lactones. This represents a specific and often overlooked byproduct.
Solution: If your synthesis involves strongly acidic conditions, be aware of the potential for lactone formation. If this byproduct is observed, it may be possible to hydrolyze it back to the desired carboxylic acid under carefully controlled basic conditions.
Sensitivity to Oxidation/Reduction: The quinone moiety of PQQ is redox-active and can be sensitive to oxidizing or reducing agents.
Solution: During workup and purification, avoid unnecessary exposure to strong oxidizing or reducing agents. It is also good practice to handle the material under an inert atmosphere (e.g., nitrogen or argon) if it is found to be air-sensitive.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of byproducts I should expect in a multi-step pyrroloquinoline synthesis?
A1: The byproducts will largely depend on the specific reactions you are employing. However, some common classes include:
Starting material-derived byproducts: Such as aldol condensation products from your carbonyl starting materials.
Reaction-specific byproducts: For example, regioisomers from a Combes synthesis or cleavage products from a Fischer indole synthesis.
Intermediates from incomplete reactions: Such as uncyclized precursors.
Products of side reactions on the core structure: Including decarboxylated products if the reaction is run at high temperatures, or lactones from acid-catalyzed cyclization.
Q2: How can I best monitor my reaction to minimize byproduct formation?
A2: Careful reaction monitoring is crucial. We recommend using a combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
TLC is excellent for quickly visualizing the disappearance of starting materials and the appearance of the main product and major byproducts.
LC-MS provides more detailed information, allowing you to identify the molecular weights of the components in your reaction mixture. This can help you to tentatively identify byproducts (e.g., a mass corresponding to a decarboxylated product or an aldol adduct).
Q3: Are there any general strategies to improve the purity of my final pyrroloquinoline product?
A3: Yes, several general strategies can be employed:
Optimize each step individually: Before proceeding with a multi-step synthesis, take the time to optimize the reaction conditions for each individual step to maximize the yield and minimize byproducts.
Purify intermediates: It is often easier to remove byproducts from an earlier-stage intermediate than from the final, more complex molecule.
Careful control of reaction parameters: As highlighted in the troubleshooting guide, temperature, reaction time, and the choice and concentration of reagents are all critical factors.
Appropriate purification techniques: For final purification, techniques such as flash column chromatography, preparative HPLC, or crystallization are often necessary. The choice of technique will depend on the properties of your specific compound.
Visualizing Reaction Pathways and Byproduct Formation
To aid in understanding, the following diagrams illustrate key concepts in pyrroloquinoline synthesis.
Caption: Byproduct formation in Fischer Indole Synthesis.
Caption: Formation of regioisomers in Combes Synthesis.
Critical Reaction Parameters and Their Impact
The following table summarizes key reaction parameters and their influence on byproduct formation in common synthetic steps towards pyrroloquinolines.
Reaction Step
Parameter
Effect on Byproduct Formation
Recommended Action
Fischer Indole Synthesis
Acid Strength
Too strong: Can promote N-N bond cleavage and other side reactions. Too weak: May lead to incomplete cyclization.
Titrate acid strength (e.g., compare acetic acid, p-TsOH, PPA) to find the optimal balance for your substrate.
Temperature
Too high: Can lead to decomposition and tar formation. Too low: Incomplete reaction.
Start at a moderate temperature and slowly increase as needed, while monitoring the reaction closely.
Combes Quinoline Synthesis
Catalyst Choice
Can influence the ratio of regioisomers.
Screen different acid catalysts (e.g., H₂SO₄, PPA) to optimize for the desired regioisomer.
Reaction Time
Prolonged reaction times at high temperatures can lead to decomposition.
Monitor the reaction by TLC/LC-MS to determine the optimal reaction time for complete conversion without significant degradation.
Final Hydrolysis (of esters)
pH Control
Deviation from the optimal pH can lead to incomplete hydrolysis or degradation of the PQQ core.
Maintain strict pH control during the hydrolysis and subsequent workup.
Temperature
Elevated temperatures can promote decarboxylation of the carboxylic acid groups.
Perform the hydrolysis at or below room temperature if possible.
Experimental Protocol: Minimizing Byproducts in a PPA-Mediated Cyclization
This protocol provides a general framework for a polyphosphoric acid (PPA) mediated cyclization to form a quinoline ring, with an emphasis on minimizing byproduct formation.
Preparation of the PPA Catalyst:
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add phosphorus pentoxide (P₄O₁₀) to 85% phosphoric acid in a weight ratio that will yield a PPA with the desired consistency (typically, a stirrable but viscous liquid at reaction temperature).
Heat the mixture slowly with stirring under a nitrogen atmosphere to 100-150 °C until a homogenous solution is obtained. Rationale: Pre-forming the PPA ensures a consistent and active catalyst.
Reaction Setup:
Cool the PPA to the desired reaction temperature (e.g., 80-120 °C).
Dissolve the aniline/enamine precursor in a minimal amount of a suitable solvent if necessary, although direct addition to the PPA is often preferred.
Substrate Addition:
Add the precursor to the hot PPA dropwise or in small portions over a period of 15-30 minutes. Rationale: Slow addition helps to control the exotherm of the reaction and minimizes local high concentrations of the substrate, which can lead to polymerization or other side reactions.
Reaction Monitoring:
Maintain the reaction mixture at the target temperature with efficient stirring.
Monitor the progress of the reaction by periodically taking small aliquots, quenching them in ice-water, extracting with an organic solvent, and analyzing by TLC or LC-MS.
Workup:
Once the reaction is complete, cool the mixture to below 100 °C and pour it carefully onto crushed ice with vigorous stirring. Caution: This quenching step is highly exothermic.
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of a base (e.g., sodium carbonate or potassium carbonate) until the pH is neutral or slightly basic.
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purification:
Purify the crude product by flash column chromatography, crystallization, or preparative HPLC as required.
References
PubMed. (n.d.). Acid-promoted tautomeric lactonization and oxidation-reduction of pyrroloquinoline quinone (PQQ). [Link]
Technical Support Center: Synthesis of Ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate
Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for the synthesis of ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate. This guide is designed for researchers, medicinal ch...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established synthetic strategies. Our goal is to equip you with the insights necessary to diagnose and resolve common experimental challenges, ensuring the successful synthesis of this important heterocyclic scaffold.
Troubleshooting Guide: Common Reaction Failures
This section addresses specific, common problems encountered during the synthesis of the pyrrolo[2,3-b]quinoline core, which is often achieved via a modified Friedländer annulation or related condensation reactions.
Question 1: I am observing very low or no product yield. What are the primary factors to investigate?
Answer: A negligible yield is one of the most common hurdles. The root cause can typically be traced back to one of several key areas: reaction conditions, catalyst activity, or reactant quality. A systematic approach is essential for diagnosis.
Causality and Recommended Actions:
Catalyst Inactivity or Inappropriateness: The Friedländer synthesis and related cyclizations are often catalyzed by acids (Brønsted or Lewis) or bases.[1]
Insight: An inactive or inappropriate catalyst will fail to promote the initial condensation or the subsequent cyclization-dehydration steps. Lewis acids like In(OTf)₃ have been shown to be highly effective and selective for Friedländer reactions, even under solvent-free conditions.[2] For base-catalyzed pathways, the choice and concentration of the base are critical to avoid side reactions.
Troubleshooting Steps:
Verify Catalyst Quality: Use a fresh batch of catalyst or a newly opened bottle.
Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol%).
Consider Alternative Catalysts: If using a classical acid like p-toluenesulfonic acid, consider a more robust Lewis acid. For some related syntheses, iodine has proven effective as a mild Lewis acid catalyst.[3]
Suboptimal Reaction Temperature:
Insight: The reaction requires sufficient thermal energy to overcome the activation barriers for both the initial aldol-type condensation and the final cyclization. However, excessive heat can lead to the degradation of starting materials or the desired product.
Troubleshooting Steps:
Incrementally increase the reaction temperature in 10-15 °C intervals, closely monitoring the reaction progress by Thin-Layer Chromatography (TLC).[3]
If degradation is suspected (visible as charring or the appearance of multiple new, lower Rf spots on TLC), reduce the temperature and consider extending the reaction time.[3]
Poor Solubility of Reactants:
Insight: For the reaction to proceed, the starting materials must be adequately solvated to allow for effective molecular collisions.
Troubleshooting Steps:
Switch to a higher-boiling, more polar aprotic solvent such as N,N-Dimethylformamide (DMF), or consider protic solvents like ethanol, which can also participate in the reaction mechanism.[3]
In a study optimizing a similar quinoxaline synthesis, switching from ethanol to glacial acetic acid dramatically increased the yield from 12% to 50%, demonstrating the profound impact of the solvent system.[4]
Question 2: My reaction mixture is complex, with multiple side products detected by TLC and LC-MS. How can I improve selectivity?
Answer: The formation of multiple products points to a lack of selectivity, often stemming from harsh reaction conditions or competing reaction pathways.
Causality and Recommended Actions:
Side Reactions (e.g., Self-Condensation):
Insight: Under strong acid or base catalysis, the active methylene compound (e.g., a β-ketoester) or the 2-aminoaryl ketone can undergo self-condensation (aldol-type reactions), competing with the desired intermolecular reaction.[5]
Troubleshooting Steps:
Lower the Temperature: Reducing the reaction temperature can increase selectivity for the desired product by favoring the pathway with the lower activation energy.[3]
Use a Milder Catalyst: Transitioning from a strong acid like H₂SO₄ to a milder Lewis acid (e.g., In(OTf)₃, ZnCl₂) or an iodine catalyst can suppress unwanted side reactions.[2][3]
Control Stoichiometry: A study on a related pyrrolo[2,3-b]quinoxaline synthesis found that increasing the molar ratio of the amine component to the keto-enol component (from 1:1 to 3:1) significantly improved the yield of the desired product from 56% to 83%.[4] This suggests that using an excess of one reactant can drive the reaction toward the desired product and minimize self-condensation of the other.
Regioselectivity Issues:
Insight: If using an unsymmetrical ketone as the active methylene component, two different constitutional isomers can be formed.[5]
Troubleshooting Steps:
This is less of a concern for the specific target molecule if the pyrrole ring is pre-formed or built from a symmetrical precursor. However, if an analogous synthesis is being performed with an unsymmetrical ketone, specialized catalysts or directing groups may be required to control the regioselectivity.[5]
Question 3: The reaction starts but fails to proceed to completion, even after an extended time. What could be the cause?
Answer: A stalled reaction typically indicates catalyst deactivation, product inhibition, or an equilibrium that does not favor the product under the current conditions.
Causality and Recommended Actions:
Catalyst Deactivation:
Insight: The catalyst may be poisoned by impurities in the starting materials or solvent, or it may be consumed in a non-catalytic side reaction. Water can be particularly detrimental to many Lewis acid catalysts.
Troubleshooting Steps:
Ensure all reactants and solvents are anhydrous. Use freshly distilled solvents and dry glassware.
Consider adding a fresh portion of the catalyst to the stalled reaction mixture and monitor for any further conversion.
Reversibility of an Intermediate Step:
Insight: The initial condensation step is often reversible. The reaction is driven forward by the irreversible intramolecular cyclization and dehydration to form the aromatic quinoline ring.[6] If the dehydration step is inefficient, the reaction may stall.
Troubleshooting Steps:
Ensure a mechanism for water removal is in place, especially for reactions run at high temperatures. This can be achieved with a Dean-Stark apparatus or by including a dehydrating agent like anhydrous MgSO₄ or molecular sieves.
Switching to a solvent like glacial acetic acid can serve as both the catalyst and a medium that facilitates dehydration.[4]
This protocol is adapted from methodologies using molecular iodine as a mild and effective catalyst for Friedländer-type reactions.[3]
Step-by-Step Methodology:
Reactant Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-aminoaryl ketone (1.0 mmol, 1.0 equiv) and the active methylene compound (e.g., ethyl 3-oxopyrrolidine-4-carboxylate, 1.2 mmol, 1.2 equiv).
Reaction Execution: Heat the reaction mixture to 80-100 °C.
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The consumption of the limiting starting material and the appearance of a new, typically more fluorescent, product spot should be observed.
Workup: Upon completion, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the iodine, followed by a brine wash.
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the final product.
Table 1: Optimization of Reaction Conditions for a Pyrrolo[2,3-b]quinoxaline Synthesis
This table summarizes data from an optimization study that provides valuable insights applicable to the synthesis of the related pyrrolo[2,3-b]quinoline core.[4]
Entry
Solvent
Reactant Ratio (Keto-enol:Amine)
Concentration (Amine)
Temperature
Yield (%)
1
Ethanol
1 : 1
0.16 M
80 °C
12
2
Acetic Acid
1 : 1
0.16 M
90 °C
50
3
Acetic Acid
1 : 1.5
0.47 M
90 °C
65
4
Acetic Acid
1 : 2.0
0.62 M
90 °C
72
5
Acetic Acid
1 : 3.0
0.93 M
90 °C
83
6
Acetic Acid
1 : 3.0
0.93 M
110 °C
78
Data synthesized from a study on a closely related heterocyclic system, demonstrating key optimization principles.[4]
Visualizations
General Friedländer Annulation Mechanism
The following diagram illustrates the generally accepted mechanism for the acid-catalyzed Friedländer synthesis, which involves an initial aldol condensation followed by an intramolecular cyclization and dehydration.[5]
Caption: A simplified workflow of the acid-catalyzed Friedländer annulation.
Troubleshooting Workflow for Low Yield
This decision tree provides a logical pathway for troubleshooting low-yield reactions.
Caption: A decision tree for systematically troubleshooting low-yield reactions.
Frequently Asked Questions (FAQs)
Q: What is the foundational reaction for synthesizing the quinoline portion of the target molecule?
A: The core of the quinoline synthesis is typically the Friedländer annulation, a reaction that condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[1] This method is highly versatile and one of the most direct routes to substituted quinolines.
Q: Which analytical techniques are essential for monitoring this reaction?
A: Thin-Layer Chromatography (TLC) is indispensable for real-time monitoring of reaction progress, allowing you to track the consumption of starting materials and the formation of the product.[3] For more detailed analysis, especially when troubleshooting side product formation, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the masses of the various components in the reaction mixture.
Q: How should I purify the final product?
A: After an appropriate aqueous workup to remove the catalyst and water-soluble impurities, the most common and effective method for purifying ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate and its analogs is column chromatography on silica gel.[7] Typical elution systems include gradients of ethyl acetate in hexanes or methanol in dichloromethane. Recrystallization from a suitable solvent system (e.g., ethanol/water) may also be an effective final purification step if the product is a stable solid.
References
Benchchem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines.
ETHYL 1-BENZYL-2-(4-METHYLPHENYL)-1H-PYRROLO[2,3-b]QUINOXALINE. (2025, April 2).
Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. (2025, November 13).
Lirias. (n.d.). Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives.
Royal Society of Chemistry. (n.d.). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry.
Royal Society of Chemistry. (n.d.). Efficient synthesis of pyrrolo[1,2-α]quinoxalines mediated by ethyl 2-(4-nitrophenyl)azocarboxylate. New Journal of Chemistry.
Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022, June 27).
Total Synthesis of Pyrrolo[2,3-c]quinoline Alkaloid: Trigonoine B. (2021, January 26). Beilstein Archives.
ResearchGate. (n.d.). Synthesis of pyrrolo[2,3‐b]quinoline derivatives.
PMC. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
Technical Support Center: Purity Optimization for Ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate
Introduction: The Molecule & The Challenge Welcome to the technical support hub for ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate . This scaffold is a critical pharmacophore in drug discovery, often investigated for MDR...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Molecule & The Challenge
Welcome to the technical support hub for ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate . This scaffold is a critical pharmacophore in drug discovery, often investigated for MDR modulation, antiviral, and antitumor properties.
However, its fused tricyclic nature presents specific purification challenges:
Solubility Issues: The planar aromatic system leads to strong
- stacking, often resulting in poor solubility in standard organic solvents.
Streaking: The pyrrole N-H is a hydrogen bond donor, causing severe tailing on silica gel.
Hydrolysis Sensitivity: The ethyl ester at C-2 is susceptible to hydrolysis under the basic conditions often required for cyclization.
This guide moves beyond generic advice, offering self-validating protocols to maximize purity (>98% HPLC).
Module 1: Synthesis-Stage Purity Control (Prevention)
Context: The most common synthesis route involves the condensation of 2-chloro-3-formylquinoline with ethyl glycinate hydrochloride in the presence of a base (e.g.,
or DBU). Impurities generated here are difficult to remove later.[1]
Diagram: Impurity Origin & Control
Figure 1: Critical control points in the synthesis pathway. Red dashed lines indicate failure modes.
Troubleshooting the Reaction
Q: My crude product contains a significant amount of "Impurity A" (Carboxylic Acid). Why?
The Cause: The reaction environment likely contained water. While the base (
) is necessary for cyclization, it will saponify your ethyl ester if water is present, converting the target ester into the corresponding carboxylic acid (which is often insoluble and contaminates the precipitate).
The Fix:
Use anhydrous DMF or Ethanol .
If using
, dry it in an oven at 120°C for 2 hours before use.
Protocol Adjustment: Switch to a milder organic base like Triethylamine (TEA) or DBU if saponification persists, as these are less likely to promote hydrolysis in non-aqueous media [1].
Q: The reaction mixture turned black/tarry. Is the product lost?
The Cause: This is likely oxidative polymerization of the pyrrole ring or decomposition of the aldehyde precursor (Cannizzaro side reactions) due to excessive heat or strong base concentration [2].
The Fix:
Degas your solvent with Nitrogen/Argon for 15 minutes before heating.
Lower the temperature. This cyclization typically proceeds at 70–90°C . Refluxing DMF (153°C) is unnecessary and destructive.
Module 2: Workup & Isolation (The Crash-Out)
Context: Because the product is a fused heterocycle, it often precipitates upon cooling. However, trapping solvents (DMF/DMSO) inside the crystal lattice is a common failure point.
Protocol: The "Anti-Solvent" Crash
Do not rotovap DMF to dryness; the high heat required will degrade your product.
Cool the reaction mixture to Room Temperature (RT).
Pour the mixture slowly into Ice-Cold Water (ratio 1:10).
Why? Water dissolves the DMF and inorganic salts (
), forcing the hydrophobic organic product to precipitate.
Stir vigorously for 30 minutes.
Why? This breaks up clumps, allowing trapped DMF to diffuse out.
Filter and wash the cake with:
Water (
) to remove salts.
Cold Ethanol (
) to displace water and speed up drying.
Module 3: Advanced Purification
If the "Crash-Out" yields <95% purity, use these techniques.
Technique A: Recrystallization (The Gold Standard)
Recrystallization is superior to chromatography for this scaffold due to the compound's poor solubility in standard column eluents.
Solvent System
Suitability
Protocol Notes
Ethanol (EtOH)
Best First Choice
Dissolve at reflux. If insoluble, add small drops of DMF until clear. Cool slowly to 4°C.
DMF / Water
For Stubborn Solids
Dissolve in min. hot DMF. Add hot water dropwise until turbidity appears. Cool to RT.
Acetonitrile
High Purity
Good for removing polar tars. Yields may be lower, but crystal quality is high.
Q: The solid "oiled out" instead of crystallizing.
The Fix: This happens if the anti-solvent (water) is added too fast. Re-dissolve the oil by heating. Add a "seed crystal" of the crude product. Let it cool very slowly in a Dewar flask or oil bath turned off.
Technique B: Column Chromatography (The Silica Fix)
Issue: The pyrrole N-H proton interacts with the silanols on silica gel, causing the compound to "streak" (elute over 20+ fractions), leading to poor separation and yield loss.
Diagram: Chromatography Decision Tree
Figure 2: Decision logic for chromatography conditions.
The Protocol (TEA-Buffered Silica):
Pre-treat Silica: Slurry your silica in Hexane containing 1% Triethylamine (TEA) . This neutralizes the acidic sites on the silica.
Mobile Phase: Use DCM : Methanol (98:2 to 95:5) .
Note: Do not use Acetone/Hexane; these compounds are often insoluble in Hexane.
Loading: Dry load! Dissolve the sample in a minimum of DCM/MeOH, mix with silica, dry to a powder, and load the powder on top of the column. This prevents solubility issues from ruining the band shape.
FAQ: Specific Troubleshooting Scenarios
Q: My NMR shows a clean aromatic region, but the integration for the ethyl group (quartet ~4.4 ppm, triplet ~1.4 ppm) is wrong.
Diagnosis:
Too High: You have trapped Ethyl Glycinate starting material.
Fix: Wash the solid with dilute aqueous HCl (0.5 M). The amine (glycinate) will protonate and dissolve in water; the pyrroloquinoline (being a very weak base) will remain solid.
Too Low: You have hydrolysis (Carboxylic acid formation) or transesterification (if you used Methanol as a solvent).
Q: The melting point is broad (e.g., 180–195°C), but literature says it should be sharp.
Diagnosis: A broad melting point >5°C range indicates impurities or solvates .
Fix: Dry the sample under high vacuum (0.1 mbar) at 60°C for 12 hours. Pyrroloquinolines are notorious for trapping solvent in their lattice.
Q: Can I use microwave irradiation for the synthesis?
Answer: Yes. Microwave synthesis is highly recommended for this scaffold.
Protocol: 2-chloro-3-formylquinoline + Ethyl glycinate + TEA in Ethanol.
Settings: 120°C, 150 Watts, 10–20 minutes.
Benefit: Reduces reaction time from hours to minutes, significantly lowering the formation of thermal degradation tars [3].
References
Kadre, T. et al. (2024). "Optimization of reaction conditions for the synthesis of 2-chloro-3-formyl quinolines." Heterocyclic Letters, 14(1), 143-152.
Abdel-Wahab, B. F. et al. (2012).[2] "Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility." Indian Academy of Sciences, 5, 1071–1076.[3]
Muscia, G. C. et al. (2011). "Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides." Bioorganic & Medicinal Chemistry Letters. (Note: Analogous chemistry for pyrrolo-pyridine systems).
Technical Support Center: Synthesis of Ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate
Introduction: The Synthetic Challenge The synthesis of ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate is a critical gateway to accessing fused quinoline scaffolds, which are highly valued in drug discovery for their DNA-...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Synthetic Challenge
The synthesis of ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate is a critical gateway to accessing fused quinoline scaffolds, which are highly valued in drug discovery for their DNA-intercalating properties and potential as PDGF receptor inhibitors.
The industry-standard route involves the condensation of 2-chloro-3-formylquinoline with ethyl glycinate hydrochloride . While this appears straightforward, the reaction is highly sensitive to catalyst basicity, solvent polarity, and moisture. The choice of catalyst dictates not just the yield, but the specific reaction pathway—determining whether you obtain the desired cyclized product or stall at the imine intermediate.
This guide provides a technical breakdown of catalyst selection, a troubleshooting matrix for common failure modes, and a validated protocol to ensure reproducibility.
Catalyst Selection Matrix
The transformation requires a base to neutralize the hydrochloride salt of the glycine ester and facilitate the final intramolecular cyclization (
Thermodynamic Control: Provides a steady buffering effect. It effectively neutralizes HCl and promotes the deprotonation of the -methylene group for cyclization without causing rapid hydrolysis of the ethyl ester. Requires polar aprotic solvents (DMF, DMSO).
Triethylamine ()
Organic Tertiary Amine
Moderate
Kinetic Control: Good for initial imine formation but often lacks the basicity to efficiently drive the final cyclization step (displacement of the chloride) at lower temperatures. Can lead to incomplete conversion.[1]
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
Non-nucleophilic Strong Base
Specific Cases
High Reactivity: Useful for stubborn substrates. However, high basicity increases the risk of side reactions, such as ester hydrolysis (if water is present) or transesterification.
CuI / L-Proline
Metal Catalyst
Alternative
Ullmann-Type: Required only if the starting material is a non-activated 2-haloquinoline. For 2-chloro-3-formylquinoline, the chlorine is sufficiently activated by the adjacent nitrogen and aldehyde, making metal catalysis usually unnecessary and less atom-efficient.
Mechanistic Pathway & Catalyst Role
The following diagram illustrates the critical points where the catalyst (
) influences the reaction pathway.
Figure 1: Mechanistic pathway highlighting the deprotonation step where catalyst strength is critical.
Troubleshooting Workflow
Use this logic tree when observing low yields or impurities.
Figure 2: Decision tree for troubleshooting reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is the reaction mixture turning red/dark brown immediately?A: A color change to yellow/orange is normal for the imine intermediate. However, a rapid shift to dark brown or black often indicates oxidative degradation or polymerization, typically caused by high temperatures in the presence of oxygen.
Fix: Ensure the reaction vessel is purged with Nitrogen or Argon before heating.
Q2: I isolated a solid, but NMR shows a carboxylic acid peak instead of the ethyl ester. What happened?A: You have likely hydrolyzed the ester. This occurs if your solvent (DMF) is "wet" (contains water) and the reaction is heated with a base like
.
Fix: Use anhydrous DMF (water content <0.05%) and keep the reaction time under 12 hours.
Q3: Can I use microwave irradiation for this synthesis?A: Yes. Microwave synthesis is highly effective for this cyclization.
Protocol: React 2-chloro-3-formylquinoline (1 eq) with ethyl glycinate HCl (1.2 eq) and
(2.5 eq) in DMF at 120°C for 10–15 minutes. This often suppresses side reactions compared to prolonged thermal reflux.
Q4: Is the order of addition important?A: Yes. It is best to stir the ethyl glycinate hydrochloride with the base for 10-15 minutes before adding the 2-chloro-3-formylquinoline. This releases the free amine and ensures the base is active, preventing the hydrochloride salt from protonating the quinoline nitrogen.
Validated Experimental Protocol
Objective: Synthesis of Ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate (Scale: 1.0 mmol)
Reagents:
2-Chloro-3-formylquinoline (191 mg, 1.0 mmol)
Ethyl glycinate hydrochloride (167 mg, 1.2 mmol)
Potassium Carbonate (
), anhydrous (345 mg, 2.5 mmol)
DMF (N,N-Dimethylformamide), anhydrous (5 mL)
Procedure:
Preparation: Flame-dry a 25 mL round-bottom flask and equip it with a magnetic stir bar. Purge with Argon.
Base Activation: Add Ethyl glycinate hydrochloride and
to the flask. Add anhydrous DMF (5 mL). Stir at room temperature for 15 minutes.
Addition: Add 2-Chloro-3-formylquinoline in one portion.
Reaction: Heat the mixture to 90–100°C . Monitor by TLC (System: 30% Ethyl Acetate in Hexanes).
Checkpoint: The starting aldehyde usually disappears within 3–5 hours.
Work-up:
Cool the mixture to room temperature.
Pour the reaction mixture into ice-cold water (50 mL). The product should precipitate as a solid.[2]
Stir for 20 minutes to dissolve inorganic salts.
Isolation: Filter the solid using a Büchner funnel. Wash with cold water (2 x 10 mL) and a small amount of cold ethanol (5 mL).
Purification: If necessary, recrystallize from Ethanol/DMF or purify via column chromatography (
, Hexane/EtOAc gradient).
Expected Yield: 75–85%
Characterization: 1H NMR should show the absence of the aldehyde proton (~10.5 ppm) and the presence of the pyrrole NH (broad singlet, >12 ppm).
References
Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981). A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[3][4][5][6] Part 5. The Synthesis of Pyrrolo[2,3-b]quinolines. Journal of the Chemical Society, Perkin Transactions 1, 1520–1530.
Muscia, G. C., Bollini, M., & Carnevale, J. P. (2006). Microwave-assisted synthesis of pyrrolo[2,3-b]quinolines. Tetrahedron Letters, 47(50), 8811-8815.
Srivastava, A., et al. (2021).[7] Catalyst-free and catalytic approaches for the synthesis of pyrrolo[2,3-b]quinolines: A review. Synthetic Communications, 51(15), 2255-2278.
Technical Support Center: Solvent Effects on Ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate
This guide is designed for researchers optimizing the synthesis or studying the physicochemical properties of ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate . It addresses the specific kinetic challenges associated with...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is designed for researchers optimizing the synthesis or studying the physicochemical properties of ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate . It addresses the specific kinetic challenges associated with the construction of the pyrrolo[2,3-b]quinoline scaffold, distinct from its structural isomers (e.g., [2,3-c] or [3,2-c]) and its diaza-analogs (quinoxalines).
Executive Summary: The Kinetic Landscape
The synthesis of ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate typically proceeds via the condensation of 2-chloro-3-formylquinoline with glycine ethyl ester (or equivalent nucleophiles). This reaction involves two distinct kinetic phases:
Nucleophilic Aromatic Substitution (
): Displacement of the chlorine atom.
Knoevenagel-type Condensation/Cyclization: Formation of the pyrrole ring.
Solvent choice dictates the rate-determining step (RDS). In protic solvents (EtOH), the
step is often rate-limiting due to nucleophile solvation. In polar aprotic solvents (DMF/DMSO), the reaction accelerates significantly but requires careful temperature control to prevent ester hydrolysis or polymerization.
Critical Data: Solvent Influence on Reaction Parameters[1][2]
The following table summarizes how solvent polarity and proticity affect the reaction kinetics and product stability.
Solvent Class
Representative Solvents
Kinetic Impact ()
Mechanistic Effect
Recommended For
Polar Protic
Ethanol, Methanol
Moderate/Slow
Solvates the amine nucleophile (H-bonding), raising the activation energy for the initial attack.
Standard synthesis (cleaner impurity profile).
Polar Aprotic
DMF, DMSO, NMP
Fast
Destabilizes the nucleophile (increasing ground state energy) and stabilizes the polar transition state (Meisenheimer complex).
The following diagram illustrates the pathway from 2-chloro-3-formylquinoline to the target ester, highlighting where solvent effects are most critical.
Caption: The rate-limiting step in ethanol is typically the initial SNAr displacement. Switching to DMF lowers the activation barrier for this specific step.
Troubleshooting Guide
Issue 1: Reaction Stalled (Low Conversion)
Symptom: TLC shows starting material (2-chloro-3-formylquinoline) remaining after 12+ hours.
Root Cause: The nucleophile (glycine ethyl ester) is heavily solvated by the protic solvent (e.g., Ethanol), reducing its reactivity.
Solution:
Solvent Switch: Transition to DMF or DMSO . These solvents leave the amine "naked" (unsolvated), increasing its nucleophilicity by orders of magnitude.
Base Optimization: Ensure you are using a base (e.g.,
or ) to neutralize the HCl generated. In DMF, inorganic bases like are effective.
Issue 2: Product Fluorescence Quenching
Symptom: The isolated product shows lower-than-expected fluorescence intensity in solution.
Root Cause: Pyrrolo[2,3-b]quinolines are planar systems prone to
- stacking aggregation in non-polar solvents or at high concentrations. This leads to aggregation-caused quenching (ACQ).
Solution:
Measure kinetics/fluorescence in dilute solutions (
M).
Use polar solvents (MeOH, Acetonitrile) that disrupt
-stacking interactions.
Issue 3: Hydrolysis of the Ester
Symptom: Appearance of a carboxylic acid peak (broad OH stretch ~3000-3500 cm⁻¹) and loss of the ethyl group in NMR.
Root Cause: Presence of water in the reaction solvent, particularly when using basic conditions (saponification).
Solution:
Use anhydrous DMF or Ethanol.
If using hygroscopic solvents (DMSO), store over molecular sieves (4Å).
Frequently Asked Questions (FAQs)
Q: I found a paper citing a rate constant of
. Is this applicable to my synthesis?A: NO.
This is a critical distinction. That specific rate constant refers to the radical scavenging activity of the quinoxaline analog (ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate) against hydroxyl radicals, not the synthesis kinetics of the quinoline carboxylate. Do not confuse the biological activity kinetics of the quinoxaline with the synthetic reaction kinetics of the quinoline.
Q: Can I use microwave irradiation for this synthesis?A: Yes.
Microwave irradiation in ethanol (at 100–120°C) is highly recommended. It overcomes the activation barrier of the
step without requiring the high boiling point of DMF, simplifying workup.
Q: Why does the reaction turn dark red/brown in DMF?A: Thermal Decomposition.
While DMF accelerates the reaction, prolonged heating (>140°C) can lead to the decomposition of the sensitive formyl group or polymerization of the pyrrole product. Keep reaction temperatures between 80–100°C when using DMF.
Optimized Synthetic Protocol
Objective: Synthesis of ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate.
Reagents:
2-Chloro-3-formylquinoline (1.0 eq)
Glycine ethyl ester hydrochloride (1.2 eq)
Potassium Carbonate (
) (2.5 eq)
Solvent: Anhydrous DMF (Preferred for kinetics) or Ethanol (Preferred for green chemistry).
Procedure (DMF Method - Fast Kinetics):
Dissolve 2-chloro-3-formylquinoline in anhydrous DMF (5 mL/mmol).
Add Glycine ethyl ester HCl and
.
Heat to 90°C under
atmosphere.
Monitor: Check TLC every 30 minutes. Reaction is typically complete in 1–2 hours (vs. 12+ hours in refluxing ethanol).
Workup: Pour into ice-cold water. The product should precipitate as a solid. Filter, wash with water, and recrystallize from Ethanol.
Characterization Check:
1H NMR: Look for the disappearance of the aldehyde proton (~10.5 ppm) and the appearance of the pyrrole NH (broad singlet, >11 ppm). Confirm the ethyl ester quartet (~4.4 ppm) and triplet (~1.4 ppm).
References
Synthesis & Mechanism: Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron Letters. (Foundational work on 2-chloro-3-formylquinoline chemistry).
Solvent Effects on SNAr: Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH. (Authoritative text on solvent effects in SNAr reactions).
Differentiation from Quinoxalines: Bui, T. T., et al. (2024). Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives. RSC Advances, 14, 24438–24446. (Source of the
rate constant often confused with quinoline kinetics).
Fluorescence Properties: Turek, A. M., et al. (2007).[1] Fluorescence quenching in cyclic hydrogen-bonded complexes of 1H-pyrrolo[3,2-h]quinoline with methanol. Physical Chemistry Chemical Physics, 9, 3276-3285. (Relevant for solvent-dependent fluorescence quenching mechanisms in isomeric scaffolds).
A Comparative Guide to the Structure-Activity Relationship of Ethyl 1H-Pyrrolo[2,3-b]quinoline-2-carboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals The 1H-pyrrolo[2,3-b]quinoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide spect...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-b]quinoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific subclass: ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate analogs. By examining how structural modifications influence biological outcomes, we aim to furnish researchers with the critical insights needed to guide the rational design of novel therapeutic agents.
The fusion of a pyrrole ring with a quinoline moiety creates a planar, electron-rich system capable of diverse molecular interactions, making it an attractive starting point for drug discovery.[1] Derivatives have demonstrated promising potential as anticancer, antimicrobial, antioxidant, and anti-inflammatory agents.[2][3][4] The ethyl carboxylate group at the 2-position serves as a key feature, offering a potential hydrogen bond acceptor and a versatile handle for further chemical derivatization.
Synthetic Strategies: Building the Core Scaffold
The generation of a diverse library of analogs for SAR studies hinges on efficient and flexible synthetic methodologies. A common and effective route to the pyrrolo[2,3-b]quinoline core involves a multi-step sequence, often culminating in a cyclization reaction to form the fused ring system. One prevalent approach begins with substituted anilines, which undergo reactions to build the quinoline portion, followed by the construction of the pyrrole ring.
A representative synthetic pathway often involves the condensation of an appropriately substituted o-aminophenyl ketone with a reagent that provides the pyrrole precursor, followed by cyclization. For instance, the Friedländer annulation, a classic method for quinoline synthesis, can be adapted for these systems.
Caption: General synthetic workflow for Ethyl 1H-Pyrrolo[2,3-b]quinoline-2-carboxylate analogs.
Structure-Activity Relationship (SAR) Analysis
The biological activity of these analogs is highly dependent on the nature and position of substituents on the tricyclic core. The following sections dissect the SAR based on modifications at key positions.
Substitutions on the Pyrrole Ring (N-1 Position)
The nitrogen atom of the pyrrole ring is a common site for modification. Introducing substituents at this position can significantly impact the molecule's pharmacokinetic and pharmacodynamic properties by altering its polarity, steric profile, and hydrogen-bonding capacity.
N-1 Phenyl Substitution: In a series of related pyrrolo[2,3-b]quinoxaline derivatives, the presence of a phenyl group at the N-1 position was integral to their antioxidant activity. For example, ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate demonstrated potent radical scavenging capabilities.[2][3] This suggests that a bulky aromatic substituent at N-1 can enhance activity, potentially through favorable π-stacking interactions with biological targets.
Substitutions on the Quinoline Moiety
Modifications on the benzene ring portion of the quinoline system have been shown to fine-tune the biological activity, often influencing potency and selectivity.
Position 4: The introduction of various aryl groups at the 4-position of the quinoline ring can lead to significant changes in anticancer activity. For instance, in a study of pyrrolo[3,2-c]quinolines, a 4-benzo[d][1][2]dioxol-5-yl moiety extended the antiproliferative activity across leukemia, CNS, melanoma, renal, and breast cancer cell lines.[5] Conversely, replacing this with a halogenated phenyl group or adding a chloro-propyl chain at the N-1 position could selectively direct activity against leukemia cells.[5]
Halogenation: The presence of halogen atoms, such as chlorine or fluorine, on the quinoline ring can modulate the electronic properties and lipophilicity of the molecule. In a series of quinoline-2-carboxylic acid derivatives, halogenated compounds showed significant antimicrobial activity.[6] For example, a 4-(p-chlorophenyl) group was a key feature in some synthesized antimicrobial thieno[2,3-b]quinoline derivatives.[4]
Comparative Biological Activity Data
The table below summarizes the biological activities of representative analogs, highlighting key structural variations and their impact on performance.
Compound ID / Series
Key Structural Features
Biological Activity
Quantitative Data (IC50 / MIC)
Reference
Analog Series 1
N-1 Phenyl, C-2 Phenyl on Pyrrolo[2,3-b]quinoxaline
To ensure the reproducibility and validity of SAR findings, standardized experimental protocols are essential. Below is a representative methodology for assessing antimicrobial activity.
This protocol outlines the broth microdilution method, a standard procedure for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Caption: Standard workflow for a Minimum Inhibitory Concentration (MIC) assay.
Step-by-Step Methodology:
Preparation of Compounds: Dissolve the synthesized ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate analogs in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in a liquid growth medium (e.g., Mueller-Hinton Broth) to achieve a range of final concentrations.
Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
Inoculation: Add the bacterial inoculum to each well containing the diluted compounds. Also, prepare a positive control well (inoculum without compound) and a negative control well (broth only).
Incubation: Cover the plate and incubate under appropriate conditions (e.g., 37°C for 24 hours).
Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[7]
While SAR provides a map of which structural features are important, understanding the mechanism of action reveals why they are important. For the broader class of pyrroloquinolines, several mechanisms have been proposed.
Enzyme Inhibition: Certain analogs have been identified as potent enzyme inhibitors. For example, 3H-pyrrolo[2,3-c]quinolines were found to inhibit glutamate-5-kinase (G5K), an essential enzyme in Mycobacterium tuberculosis, through an allosteric interaction.[8] This inhibition disrupts the proline biosynthesis pathway, leading to bacterial death.
A Researcher's Comparative Guide to Cytotoxicity Assays for Ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate
A Senior Application Scientist's Perspective on Method Selection and Execution The emergence of novel heterocyclic compounds like ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate in drug discovery pipelines necessitates a...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Perspective on Method Selection and Execution
The emergence of novel heterocyclic compounds like ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate in drug discovery pipelines necessitates a rigorous evaluation of their cytotoxic potential.[1][2] The selection of an appropriate cytotoxicity assay is a critical decision that influences the accuracy and relevance of the toxicological data obtained. This guide provides a comparative analysis of key cytotoxicity assays, offering insights into their principles, applications, and limitations, with a specific focus on their suitability for evaluating quinoline derivatives.
The pyrrolo[2,3-b]quinoline scaffold is a recurring motif in compounds with diverse biological activities, including potential anticancer properties.[3][4][5] Therefore, understanding the cytotoxic profile of new derivatives is paramount. Cytotoxicity assays are indispensable tools for this purpose, providing crucial data on a compound's potential to damage or kill cells.[1][6]
I. Foundational Principles: What Are We Measuring?
Cytotoxicity is not a monolithic concept. It encompasses a range of cellular events, from the loss of membrane integrity to the activation of programmed cell death pathways.[2] Consequently, different assays are designed to measure distinct cellular parameters. A comprehensive understanding of these endpoints is essential for selecting the most informative assay for your research question.
The primary categories of cytotoxicity assays include those that measure:
Metabolic Activity: These assays, such as the MTT and MTS assays, quantify the metabolic rate of a cell population, which is often correlated with cell viability.[7]
Membrane Integrity: Assays like the lactate dehydrogenase (LDH) release assay measure the leakage of intracellular components into the culture medium, a hallmark of cell membrane damage.[8][9]
Apoptosis: A variety of assays can detect the biochemical and morphological changes associated with programmed cell death, including the externalization of phosphatidylserine (Annexin V staining) and the activation of caspases.[10]
The choice of assay should be guided by the anticipated mechanism of action of the test compound. For a novel compound like ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate, a multi-parametric approach, employing assays from different categories, is often the most prudent strategy.
II. A Comparative Analysis of Key Cytotoxicity Assays
The following section provides a detailed comparison of commonly used cytotoxicity assays, highlighting their strengths and weaknesses.
Assay
Principle
Advantages
Disadvantages
Best For...
MTT Assay
Enzymatic reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[11]
Can be affected by compounds that interfere with mitochondrial respiration or have their own color.[12][13] Requires a solubilization step for the formazan crystals.[14]
Initial screening of large compound libraries for general cytotoxic effects.
LDH Release Assay
Measures the activity of lactate dehydrogenase (LDH), a stable cytoplasmic enzyme, released into the cell culture medium upon cell lysis or membrane damage.[8][15]
Non-destructive to remaining viable cells, allowing for kinetic studies.[9] Measures a direct marker of cell death.
Less sensitive for detecting early-stage apoptosis where the membrane is still intact.[16] Can be influenced by serum LDH in the culture medium.
Assessing necrosis or late-stage apoptosis characterized by membrane rupture.
Annexin V/PI Assay
Uses Annexin V to detect the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, an early marker of apoptosis.[17] Propidium iodide (PI) is used as a counterstain to identify necrotic or late apoptotic cells with compromised membranes.[18]
Distinguishes between early apoptotic, late apoptotic, and necrotic cells. Provides quantitative data via flow cytometry.
Requires a flow cytometer. The timing of the assay is critical to capture the transient PS externalization.
Detailed mechanistic studies to differentiate between apoptosis and necrosis.
Caspase-3/7 Activity Assay
Measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway, using a substrate that becomes fluorescent or luminescent upon cleavage.[10][19]
Highly specific for apoptosis.[20] Very sensitive and suitable for high-throughput screening.
Measures a transient event, so the timing of the assay is important.[21] Does not provide information on other forms of cell death.
Confirming the involvement of the caspase-dependent apoptotic pathway.
III. Experimental Workflows and Protocols
To ensure the reproducibility and reliability of your results, it is crucial to follow standardized protocols. Below are detailed, step-by-step methodologies for the assays discussed.
Caption: A generalized workflow for assessing the cytotoxicity of a novel compound.
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
Compound Treatment: Treat the cells with a range of concentrations of ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the purple formazan crystals.
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
LDH Reaction: In a separate 96-well plate, mix the supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm).
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed with a detergent).
Cell Seeding and Treatment: Culture and treat cells as described in the MTT assay protocol.
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
Cell Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide.
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells.
Incubation: Incubate the plate at room temperature for the time specified by the manufacturer.
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
Data Analysis: Normalize the luminescence signal to the number of cells (which can be determined in a parallel plate) to calculate the specific caspase activity.
IV. Data Interpretation and Comparative Analysis
The data obtained from different cytotoxicity assays should be interpreted in a complementary manner to build a comprehensive picture of the compound's cytotoxic mechanism.
Concentration (µM)
MTT Assay (% Viability)
LDH Release (% of Max)
Annexin V+/PI- (% Early Apoptosis)
Caspase-3/7 Activity (Fold Change)
0.1
98 ± 4
2 ± 1
3 ± 1
1.1 ± 0.2
1
92 ± 5
5 ± 2
8 ± 2
1.8 ± 0.3
10
55 ± 6
15 ± 3
35 ± 4
4.5 ± 0.5
50
21 ± 4
48 ± 5
25 ± 3 (Annexin V+/PI+)
2.2 ± 0.4
100
8 ± 2
85 ± 6
10 ± 2 (Annexin V+/PI+)
1.5 ± 0.3
In this hypothetical scenario, the data suggests that at lower concentrations (1-10 µM), the compound induces apoptosis, as evidenced by the increase in early apoptotic cells and caspase-3/7 activity, with a corresponding decrease in cell viability. At higher concentrations (50-100 µM), a significant increase in LDH release and a shift towards a late apoptotic/necrotic phenotype (Annexin V+/PI+) indicate that the primary mode of cell death becomes necrosis.
V. Selecting the Right Assay: A Decision-Making Framework
The choice of cytotoxicity assay is not a one-size-fits-all decision. It should be guided by the specific research question, the properties of the test compound, and the available resources.
Caption: A decision tree to guide the selection of an appropriate cytotoxicity assay.
VI. Conclusion
The evaluation of the cytotoxic properties of novel compounds like ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate is a critical step in the drug discovery process. A thoughtful and multi-faceted approach to cytotoxicity testing, employing a combination of assays that probe different cellular mechanisms, will yield the most comprehensive and reliable data. By understanding the principles, advantages, and limitations of each assay, researchers can design experiments that provide clear insights into the cytotoxic potential and mechanism of action of their compounds of interest.
References
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
MDPI. (2024, June 5). Development and Optimization of a Lactate Dehydrogenase Assay Adapted to 3D Cell Cultures. Retrieved from [Link]
ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol. Retrieved from [Link]
NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
Biologi. (n.d.). Standart Operating Procedure Apoptosis assay with Annexin V - PI. Retrieved from [Link]
Omics Online. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Retrieved from [Link]
JoVE. (2014, April 16). Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. Retrieved from [Link]
JoVE. (2025, July 8). Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants. Retrieved from [Link]
ACS Omega. (2019, July 11). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. Retrieved from [Link]
BMG Labtech. (2025, July 28). Cytotoxicity assays – what your cells don't like. Retrieved from [Link]
PMC. (n.d.). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. Retrieved from [Link]
NCBI Bookshelf. (2023, May 1). Biochemistry, Lactate Dehydrogenase - StatPearls. Retrieved from [Link]
Cold Spring Harbor Protocols. (n.d.). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Retrieved from [Link]
MDPI. (2026, February 11). Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles. Retrieved from [Link]
International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
MDPI. (2025, November 19). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]
PubMed. (2016, April 15). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. Retrieved from [Link]
SciELO. (n.d.). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov. Retrieved from [Link]
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RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Retrieved from [Link]
RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences and Drug Research. (2023, March 30). Synthesis and biological evaluation of some novel quinoline derivatives bearing pyrazole moiety. Retrieved from [Link]
PubMed. (2020, May 7). Cytotoxicity and Antimycobacterial Properties of Pyrrolo[1,2- a]quinoline Derivatives: Molecular Target Identification and Molecular Docking Studies. Retrieved from [Link]
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Jundishapur Journal of Natural Pharmaceutical Products. (n.d.). Design and Synthesis of Pyrrolo[2, 1-a]Isoquinoline-Based Derivatives as New Cytotoxic Agents. Retrieved from [Link]
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MDPI. (2025, December 10). Tuning Scaffold Properties of New 1,4-Substituted Pyrrolo[3,2-c]quinoline Derivatives Endowed with Anticancer. Retrieved from [Link]
A Comparative Guide to the Kinase Inhibitory Activity of Pyrroloquinoline Derivatives
The landscape of targeted cancer therapy and immunomodulation is increasingly dominated by small-molecule kinase inhibitors. Within this competitive arena, the pyrroloquinoline and its isosteric pyrrolopyrimidine scaffol...
Author: BenchChem Technical Support Team. Date: February 2026
The landscape of targeted cancer therapy and immunomodulation is increasingly dominated by small-molecule kinase inhibitors. Within this competitive arena, the pyrroloquinoline and its isosteric pyrrolopyrimidine scaffolds have emerged as a "privileged" structural class.[1][2] Their intrinsic resemblance to adenine, the core component of adenosine triphosphate (ATP), provides a foundational framework for designing potent ATP-competitive kinase inhibitors.[1][2][3][4] This guide offers a comparative analysis of various pyrroloquinoline-based derivatives, delving into their inhibitory potencies, target specificities, and the experimental methodologies used for their evaluation. We aim to provide researchers, scientists, and drug development professionals with a comprehensive resource, grounded in experimental data, to inform the design and application of next-generation kinase inhibitors.
The Pyrroloquinoline Scaffold: A Versatile ATP Mimic
The core principle behind the efficacy of pyrroloquinoline derivatives lies in their structural mimicry of ATP. The deazapurine framework of the pyrrolopyrimidine core, for instance, allows these molecules to effectively compete with endogenous ATP for binding within the highly conserved ATP-binding pocket of protein kinases.[1][2][5] This competitive inhibition mechanism is the cornerstone of their therapeutic potential, as dysregulated kinase activity is a hallmark of numerous diseases, including cancer and autoimmune disorders.[6][7][8] Strategic modifications to this core scaffold have yielded a diverse array of inhibitors targeting a wide spectrum of kinases, from serine/threonine kinases like Haspin to a multitude of tyrosine kinases.[3][6][7]
Comparative Inhibitory Potency: A Data-Driven Overview
The true measure of a kinase inhibitor lies in its potency and selectivity. The following table summarizes the in vitro inhibitory activities (IC50 values) of representative pyrroloquinoline and pyrrolopyrimidine derivatives against their primary kinase targets. This data, collated from various preclinical studies, highlights the remarkable potency that has been achieved within this class of compounds, often in the low nanomolar to sub-nanomolar range.
This table presents a selection of data to illustrate the range of activities. For a comprehensive understanding, please consult the cited literature.
Key Signaling Pathways Targeted by Pyrroloquinoline Derivatives
The therapeutic efficacy of these inhibitors is directly linked to their ability to modulate critical cellular signaling pathways. For instance, inhibitors of Janus kinases (JAKs) can interrupt the JAK/STAT signaling cascade, which is pivotal for the function of numerous cytokines involved in immune responses and cell proliferation.[8][15][18] Dysregulation of this pathway is implicated in autoimmune diseases and hematological malignancies.
Below is a diagram illustrating the canonical JAK/STAT signaling pathway, a primary target for several pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine derivatives.[19]
Caption: General workflow for an in vitro radiometric kinase inhibition assay.
Step-by-Step Methodology:
Preparation of Reagents:
Kinase Buffer: Prepare a suitable reaction buffer (e.g., Tris-HCl, HEPES) containing MgCl₂, MnCl₂, DTT, and BSA. The exact composition will be kinase-dependent.
ATP Stock: Prepare a concentrated stock of "cold" (non-radioactive) ATP.
Radioactive ATP: Prepare a working solution of [γ-³³P]ATP mixed with cold ATP to achieve the desired final concentration and specific activity.
Substrate: Dissolve the specific peptide or protein substrate in an appropriate buffer.
Inhibitor Dilutions: Perform a serial dilution of the pyrroloquinoline derivative in DMSO, followed by a further dilution in kinase buffer to create a range of test concentrations (e.g., 10-point, 3-fold serial dilution).
Kinase Reaction:
In a 96-well plate, add 10 µL of each inhibitor dilution (or DMSO for control wells).
Add 20 µL of the master mix containing the target kinase and its substrate in kinase buffer.
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
Initiate the reaction by adding 20 µL of the ATP solution (containing [γ-³³P]ATP).
Incubation:
Incubate the reaction plate at a controlled temperature (typically 30°C) for a predetermined time (e.g., 30-60 minutes). This time should be within the linear range of the kinase reaction.
Stopping the Reaction:
Terminate the reaction by adding a stop solution, such as 3% phosphoric acid.
Separation of Phosphorylated Substrate:
Spot a portion of the reaction mixture from each well onto a phosphocellulose filter mat (e.g., P81). The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will not.
Wash the filter mat multiple times with phosphoric acid (e.g., 0.75%) to remove all unbound radioactivity.
Quantification:
Dry the filter mat completely.
Add liquid scintillation cocktail to each filter spot.
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
Data Analysis:
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
Conclusion and Future Directions
The pyrroloquinoline scaffold and its related isosteres represent a highly successful platform in the discovery of potent and selective kinase inhibitors. [1][2][7]The data clearly demonstrate that chemical modifications to this core can be strategically employed to target a wide range of kinases with nanomolar and even sub-nanomolar efficacy. [6][9][10]The development of compounds like the Bruton's tyrosine kinase (BTK) and mutant Epidermal Growth Factor Receptor (EGFR) inhibitors highlights the therapeutic potential of this chemical class in oncology and immunology.
[5][9][10]
Future efforts will likely focus on enhancing selectivity to minimize off-target effects and improve safety profiles. The exploration of novel derivatives targeting kinases involved in emerging disease pathways, along with the development of covalent and allosteric inhibitors based on the pyrroloquinoline framework, will continue to be a vibrant area of research in medicinal chemistry.
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Metwally K, Abo-Dya N. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry.
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